Ethyl 3-[4-(chloromethyl)phenyl]propanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-[4-(chloromethyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKWKHEMBGWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455455 | |
| Record name | Ethyl 3-[4-(chloromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107859-99-4 | |
| Record name | Ethyl 4-(chloromethyl)benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107859-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-[4-(chloromethyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00455455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a reactive organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its bifunctional nature, possessing both a reactive chloromethyl group and an ester moiety, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including potential therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on its role as a potential histone deacetylase (HDAC) inhibitor. Detailed experimental protocols for the synthesis of related compounds are provided for illustrative purposes, alongside a discussion of its mechanism of action.
Chemical and Physical Properties
This compound is an ester derivative characterized by a propanoate group linked to a phenyl ring, which is further substituted with a chloromethyl group at the para position.[1] The presence of the benzylic chloride imparts significant reactivity to the molecule, making it susceptible to nucleophilic substitution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 107859-99-4 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |
| Molecular Weight | 226.70 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Not specified (expected to be soluble in organic solvents) | - |
Table 2: Spectroscopic Data (Predicted based on related compounds)
| Technique | Expected Features |
| ¹H NMR | - Triplet and quartet signals corresponding to the ethyl group (~1.2 ppm and ~4.1 ppm, respectively).- Two triplet signals for the propanoate methylene groups (~2.6 ppm and ~2.9 ppm).- A singlet for the chloromethyl protons (~4.5 ppm).- Aromatic proton signals in the range of ~7.2-7.4 ppm. |
| ¹³C NMR | - Signals for the ethyl group carbons (~14 ppm and ~60 ppm).- Signals for the propanoate methylene carbons (~30 ppm and ~35 ppm).- A signal for the chloromethyl carbon (~45 ppm).- Aromatic carbon signals (~128-140 ppm).- A signal for the ester carbonyl carbon (~172 ppm). |
| Mass Spec. | - A molecular ion peak (M⁺) at m/z 226.- Isotope peak at M+2 due to the presence of chlorine.- Fragmentation patterns may include loss of the ethyl group (-29), ethoxy group (-45), and the chloromethyl group (-49). |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the esterification of its corresponding carboxylic acid, 3-[4-(chloromethyl)phenyl]propanoic acid.[1] While a detailed, step-by-step protocol for this specific transformation is not available in the cited literature, a general procedure can be outlined. Furthermore, a protocol for the synthesis of a key precursor, 3-(4-chlorophenyl)propanoic acid, and a related chloromethylated propanoate are provided to illustrate the likely synthetic steps involved.
General Synthesis of this compound
The synthesis would logically proceed in two conceptual steps: the chloromethylation of a phenylpropanoate derivative and the esterification of a chloromethylated phenylpropanoic acid. The latter is the more commonly cited route.
References
An In-depth Technical Guide to Ethyl 3-[4-(chloromethyl)phenyl]propanoate: Properties, Synthesis, and Reactivity for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a versatile intermediate in medicinal chemistry. The information is curated to support researchers and scientists in leveraging this compound for the development of novel therapeutics.
Core Chemical Properties
This compound, with the CAS number 107859-99-4, is an ester derivative that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a reactive chloromethyl group, makes it particularly useful for introducing a phenylpropanoate moiety into larger molecules, a common scaffold in pharmacologically active compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H15ClO2 | [1] |
| Molecular Weight | 226.7 g/mol | |
| CAS Number | 107859-99-4 | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the Fischer esterification of its corresponding carboxylic acid, 3-[4-(chloromethyl)phenyl]propanoic acid.
Experimental Protocol: Synthesis via Fischer Esterification
This protocol is adapted from standard Fischer esterification procedures.
Materials:
-
3-[4-(chloromethyl)phenyl]propanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
5% Sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable extraction solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-[4-(chloromethyl)phenyl]propanoic acid in an excess of anhydrous ethanol (approximately 5-10 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid weight) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Reactivity and Applications in Drug Development
The key to the utility of this compound in drug discovery lies in the reactivity of the benzylic chloromethyl group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This allows for the facile covalent attachment of the phenylpropanoate scaffold to various molecular frameworks.
This property is particularly valuable for the synthesis of targeted therapies, including enzyme inhibitors where the molecule can form a covalent bond with a nucleophilic residue in the active site.[1] For instance, derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs).
Key Reactions
-
Nucleophilic Substitution: The chloride is a good leaving group, allowing for reactions with amines, thiols, alcohols, and other nucleophiles to form new carbon-heteroatom bonds.
-
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 3-[4-(chloromethyl)phenyl]propanoic acid.
Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine, a common step in the synthesis of pharmaceutical intermediates.
Materials:
-
This compound
-
Primary or secondary amine (1-1.2 equivalents)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the non-nucleophilic base in the anhydrous solvent.
-
To this solution, add a solution of this compound in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
References
An In-depth Technical Guide to Ethyl 3-[4-(chloromethyl)phenyl]propanoate
This technical guide provides a comprehensive overview of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a versatile chemical intermediate with significant applications in research and drug development. The guide covers its chemical structure, physicochemical properties, detailed synthesis protocols, and biological activities, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Identity and Structure
This compound is an organic compound characterized by a phenylpropanoate backbone substituted with a chloromethyl group at the para position of the benzene ring.[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 107859-99-4[1][2][3] |
| Molecular Formula | C₁₂H₁₅ClO₂[1] |
| Molecular Weight | 226.70 g/mol [1] |
| IUPAC Name | This compound |
| InChI Key | XZWKWKHEMBGWKX-UHFFFAOYSA-N[1] |
Physicochemical Properties
While extensive experimental data on the physicochemical properties of this compound is limited, computed values provide valuable insights.[1] For comparative purposes, the experimental properties of the structurally related compound, ethyl 3-phenylpropanoate, are also presented.
Table 2: Physicochemical Properties
| Property | This compound (Computed) | Ethyl 3-phenylpropanoate (Experimental) |
| Boiling Point | Not Available | 247-249 °C[4] |
| Density | Not Available | 1.1 g/mL[4] |
| Refractive Index | Not Available | 1.4940[4] |
| XLogP3 | 3.4 | 2.7 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
| Rotatable Bond Count | 5 | 5 |
| Exact Mass | 226.0761 Da | 178.0994 Da |
| Topological Polar Surface Area | 26.3 Ų | 26.3 Ų |
Experimental Protocols
The synthesis of this compound is typically achieved through the Fischer esterification of its carboxylic acid precursor, 3-[4-(chloromethyl)phenyl]propanoic acid.
Synthesis of Precursor: 3-[4-(chloromethyl)phenyl]propanoic acid
A common method for preparing the precursor acid is via the chloromethylation of 3-phenylpropanoic acid.
Materials:
-
3-phenylpropanoic acid
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid
-
Zinc Chloride (catalyst)
-
Dichloromethane (solvent)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Brine solution
Procedure:
-
In a fume hood, dissolve 3-phenylpropanoic acid in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add paraformaldehyde and a catalytic amount of zinc chloride to the solution.
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully quench with cold water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-[4-(chloromethyl)phenyl]propanoic acid.
Synthesis of this compound via Fischer Esterification
Materials:
-
3-[4-(chloromethyl)phenyl]propanoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (catalyst)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Brine solution
Procedure:
-
Combine 3-[4-(chloromethyl)phenyl]propanoic acid and an excess of absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux with constant stirring for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by vacuum distillation or column chromatography to yield pure this compound.[1][5][6][7]
Biological Activity and Applications in Drug Development
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The presence of the reactive chloromethyl group allows for its use as a building block in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.[1]
Mechanism of Action and Enzyme Inhibition
The biological activity of this compound is largely attributed to the electrophilic nature of the chloromethyl group, which can form covalent bonds with nucleophilic residues in the active sites of proteins and enzymes, leading to their inhibition or modification.[1] This property makes it a valuable tool for studying enzyme-catalyzed reactions and for designing targeted inhibitors.[1] For instance, it has been investigated for its potential to inhibit histone deacetylases (HDACs), a class of enzymes involved in cellular regulation and implicated in cancer.[1]
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Synthetic pathway to this compound.
Hypothetical Signaling Pathway: HDAC Inhibition
Caption: Postulated mechanism of HDAC inhibition.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. Ethyl 2-[4-(chloromethyl)phenyl]propanoate | C12H15ClO2 | CID 10998728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 107859-99-4|Ethyl 3-(4-(chloromethyl)phenyl)propanoate|BLD Pharm [bldpharm.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
In-Depth Technical Guide: Ethyl 3-[4-(chloromethyl)phenyl]propanoate
CAS Number: 107859-99-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a versatile bifunctional molecule serving as a key intermediate in the synthesis of a range of organic compounds, most notably in the pharmaceutical industry. Its structure, featuring a reactive chloromethyl group and an ethyl propanoate chain attached to a central phenyl ring, allows for sequential chemical modifications, making it a valuable building block in multi-step synthetic routes. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications in drug discovery and development, with a particular focus on its role as a precursor to the antihistamine drug Bilastine. The document also explores its potential, though currently less substantiated, role as a histone deacetylase (HDAC) inhibitor and its relevance in research concerning neurological and inflammatory conditions.
Chemical Properties and Data
This section summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 107859-99-4 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |
| Molecular Weight | 226.7 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Purity | Commercially available up to 100% | [1] |
| InChI Key | XZWKWKHEMBGWKX-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound is through the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process starting from 3-phenylpropanoic acid:
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol: Esterification
Materials:
-
3-[4-(chloromethyl)phenyl]propanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-[4-(chloromethyl)phenyl]propanoic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel to achieve high purity.
Quantitative Data:
-
Yield: While a specific yield for this reaction is not cited in the available literature, similar esterification reactions can be optimized to achieve yields in the range of 67-91%.[1]
-
Purity: The purity of the final product can be assessed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Commercial suppliers report purities of up to 100%.[1]
Applications in Drug Discovery and Development
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of the second-generation antihistamine, Bilastine .
Synthesis of Bilastine: An Experimental Workflow
Bilastine is a selective H1 histamine receptor antagonist used for the treatment of allergic rhinoconjunctivitis and urticaria. The synthesis of Bilastine from this compound involves a nucleophilic substitution reaction followed by hydrolysis.
References
An In-depth Technical Guide to Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its physicochemical properties, a representative synthetic protocol, and its role as a precursor to anti-inflammatory agents, including relevant biological pathways and experimental workflows.
Core Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 226.7 g/mol | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |
| CAS Number | 107859-99-4 | [1] |
Synthesis and Reactivity
This compound is an ester derivative that can be synthesized from its corresponding carboxylic acid. The presence of the chloromethyl group imparts significant reactivity to the molecule, making it a valuable building block in organic synthesis.[1] This functional group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of other functional groups.[1]
Representative Synthetic Protocol: Esterification of 3-[4-(chloromethyl)phenyl]propanoic acid
The synthesis of this compound is typically achieved through the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with ethanol.[1] This reaction is commonly catalyzed by a strong acid, such as sulfuric acid, and is often carried out under reflux conditions to drive the reaction to completion.
Materials:
-
3-[4-(chloromethyl)phenyl]propanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-[4-(chloromethyl)phenyl]propanoic acid in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Biological Significance and Applications
This compound and its derivatives have garnered interest in drug discovery, particularly as prodrugs for non-steroidal anti-inflammatory drugs (NSAIDs).[2][3] The ester moiety can be hydrolyzed in vivo to release the active carboxylic acid, which can then exert its therapeutic effect.
The anti-inflammatory effects of many NSAIDs are attributed to their inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory signaling cascade.
Prostaglandin Synthesis and the Cyclooxygenase (COX) Pathway
The following diagram illustrates the role of COX enzymes in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. NSAIDs act by inhibiting COX-1 and/or COX-2, thereby reducing prostaglandin synthesis.
Caption: The Cyclooxygenase (COX) pathway in inflammation.
Experimental Workflow for Evaluating Anti-Inflammatory Activity
A common in vivo model to assess the anti-inflammatory potential of compounds like the active form of this compound is the carrageenan-induced paw edema assay in rodents. The workflow for such an experiment is outlined below.
Caption: Workflow for carrageenan-induced paw edema assay.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of a wide range of organic compounds, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring both a reactive benzylic chloride and an ethyl ester moiety, allows for sequential or orthogonal chemical modifications, making it a valuable building block in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synonyms, chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development. Detailed experimental protocols and characterization data are presented to facilitate its use in the laboratory.
Chemical Identity and Synonyms
This compound is systematically named according to IUPAC nomenclature. However, a variety of synonyms are commonly used in chemical literature and commercial catalogs.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 107859-99-4 |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol [1] |
| InChI Key | XZWKWKHEMBGWKX-UHFFFAOYSA-N[2] |
| SMILES | CCOC(=O)CCC1=CC=C(CCl)C=C1 |
Common Synonyms:
-
3-(4-Chloromethyl-phenyl)-propionic acid ethyl ester[3]
-
Ethyl 4-(chloromethyl)benzenepropanoate
-
Benzenepropanoic acid, 4-(chloromethyl)-, ethyl ester
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available computed and experimental data.
| Property | Value | Source |
| Appearance | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Experimental Protocols
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 3-[4-(chloromethyl)phenyl]propanoic acid.
Synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid
A detailed experimental protocol for the synthesis of the precursor acid is outlined below.
Reaction Scheme:
Figure 1: Synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid.
Experimental Protocol:
-
In a well-ventilated fume hood, a mixture of 3-phenylpropanoic acid (150 g, 1.0 mol), paraformaldehyde (60 g, 2.0 mol), glacial acetic acid (300 mL), and 85% phosphoric acid (150 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.
-
The mixture is stirred and heated to 70-75 °C.
-
A steady stream of dry hydrogen chloride gas is bubbled through the reaction mixture for 8-10 hours while maintaining the temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into 2 L of ice-cold water.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product is recrystallized from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to afford pure 3-[4-(chloromethyl)phenyl]propanoic acid.
Fischer Esterification to this compound
Reaction Scheme:
Figure 2: Fischer Esterification of the precursor acid.
Experimental Protocol:
-
To a solution of 3-[4-(chloromethyl)phenyl]propanoic acid (198.5 g, 1.0 mol) in absolute ethanol (500 mL) in a round-bottom flask, concentrated sulfuric acid (5 mL) is slowly added with cooling.
-
The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction is monitored by TLC.
-
After completion, the excess ethanol is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in diethyl ether (500 mL) and washed successively with water, 5% sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel if required.
Spectroscopic Data
Due to the limited availability of experimentally derived spectra for this compound, the following are predicted spectral characteristics based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
δ 1.25 (t, 3H, J=7.1 Hz): Protons of the methyl group of the ethyl ester.
-
δ 2.65 (t, 2H, J=7.5 Hz): Protons of the methylene group adjacent to the ester carbonyl.
-
δ 2.95 (t, 2H, J=7.5 Hz): Protons of the benzylic methylene group.
-
δ 4.15 (q, 2H, J=7.1 Hz): Protons of the methylene group of the ethyl ester.
-
δ 4.57 (s, 2H): Protons of the chloromethyl group.
-
δ 7.20-7.35 (m, 4H): Aromatic protons.
¹³C NMR Spectroscopy (Predicted)
-
δ 14.2: Methyl carbon of the ethyl ester.
-
δ 30.5: Methylene carbon adjacent to the ester carbonyl.
-
δ 35.8: Benzylic methylene carbon.
-
δ 45.9: Chloromethyl carbon.
-
δ 60.5: Methylene carbon of the ethyl ester.
-
δ 128.5, 129.0: Aromatic CH carbons.
-
δ 136.0, 139.5: Aromatic quaternary carbons.
-
δ 172.8: Carbonyl carbon of the ester.
Infrared (IR) Spectroscopy (Predicted)
-
~2980 cm⁻¹: C-H stretching (aliphatic).
-
~1735 cm⁻¹: C=O stretching (ester).
-
~1610, 1510, 1450 cm⁻¹: C=C stretching (aromatic).
-
~1250, 1180 cm⁻¹: C-O stretching (ester).
-
~690 cm⁻¹: C-Cl stretching.
Mass Spectrometry (MS) (Predicted Fragmentation)
The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 226. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, m/z 181), the entire ester group (-COOC₂H₅, m/z 153), and the chloromethyl radical (-CH₂Cl, m/z 177). A prominent peak at m/z 91 corresponding to the tropylium ion is also anticipated.
Reactivity and Applications in Drug Discovery
The chemical reactivity of this compound is dominated by its two functional groups: the benzylic chloride and the ethyl ester. The chloromethyl group is a good leaving group and is susceptible to nucleophilic substitution, making it an excellent handle for introducing a wide variety of functionalities. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or can undergo transesterification.
This dual reactivity makes it a valuable building block in medicinal chemistry for the synthesis of complex molecules with potential therapeutic applications.
Workflow for Utilization in Drug Discovery:
Figure 3: General workflow for the use of this compound in drug discovery.
Role as a Linker in PROTACs and Other Conjugates
The reactive chloromethyl group can be used to attach this molecule to a protein ligand or a linker, while the ester can be hydrolyzed to a carboxylic acid to attach to another part of a molecule, for example, an E3 ligase ligand in the development of Proteolysis Targeting Chimeras (PROTACs).
Precursor for Novel Heterocyclic Compounds
The chloromethyl functionality can be transformed into various other groups, such as aldehydes, nitriles, or azides, which can then be used in cyclization reactions to form diverse heterocyclic scaffolds, a common feature in many drug molecules.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. As a benzylic chloride, it is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of complex and diverse molecular libraries for biological screening. This guide provides essential information for researchers and scientists to effectively and safely utilize this compound in their synthetic endeavors. Further research into its biological activities and the development of novel synthetic applications will undoubtedly continue to expand its importance in medicinal chemistry.
References
- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate | C12H13F3O2 | CID 11849913 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to the Safe Handling of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a benzenepropanoic acid derivative, presents a unique profile for researchers in medicinal chemistry and organic synthesis. Its potential applications as a versatile intermediate in the development of novel therapeutics underscore the need for a thorough understanding of its safe handling and storage.[1] This technical guide provides a comprehensive overview of the available safety data, recommended handling procedures, and risk mitigation strategies, addressing a notable gap in detailed physicochemical and toxicological information for this specific compound.
Due to the limited availability of specific safety data for this compound (CAS 107859-99-4), this guide incorporates data from structurally similar compounds to provide a precautionary framework. Researchers should handle the target compound with the assumption that it may share hazards with these analogs.
Physicochemical and Toxicological Data at a Glance
Table 1: Physicochemical Properties of this compound and Its Analogs
| Property | This compound | Ethyl 2-[4-(chloromethyl)phenyl]propanoate | Ethyl 3-(4-chlorophenyl)propanoate | Ethyl 3-phenylpropanoate |
| CAS Number | 107859-99-4 | 43153-03-3[2][3] | 7116-36-1[4] | 2021-28-5[5] |
| Molecular Formula | C₁₂H₁₅ClO₂[1] | C₁₂H₁₅ClO₂[2][3] | C₁₁H₁₃ClO₂[4] | C₁₁H₁₄O₂[5][6] |
| Molecular Weight | 226.70 g/mol [1] | 226.70 g/mol [2][3] | 212.67 g/mol [4] | 178.23 g/mol [6] |
| Boiling Point | No data available | No data available | No data available | 247-249 °C[5][6] |
| Melting Point | No data available | No data available | No data available | n/a[5] |
| Flash Point | No data available | No data available | No data available | 108 °C[6] |
| Density | No data available | No data available | No data available | 1.1 g/mL[5] |
| Solubility | No data available | No data available | No data available | No information available[6] |
Table 2: Available Toxicological Data for Related Compounds
| Compound | Acute Toxicity | Skin Corrosion/Irritation | Serious Eye Damage/Irritation |
| Ethyl 3-(4-chlorophenyl)propionic acid | No data available | Causes skin irritation[7] | Causes serious eye irritation[7] |
| Ethyl propionate | No data available | Causes skin irritation[8] | Causes serious eye irritation[8] |
Note: The absence of data does not imply that the substance is not hazardous. All uncharacterized compounds should be handled with care.
Experimental Protocols for Safe Handling
The following protocols are based on general best practices for handling halogenated organic compounds and information from the safety data sheets of related molecules.
Personal Protective Equipment (PPE)
A risk assessment should always precede handling. The following PPE is recommended as a minimum standard:
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[9]
-
Skin and Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities or in case of potential splashing, chemical-resistant coveralls should be considered.[9]
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9]
Storage and Handling
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][6]
-
Handling: Avoid contact with eyes, skin, and clothing.[2][9] Wash hands thoroughly after handling.[9] Prevent the formation of dust and aerosols.[2]
Spill and Waste Disposal
-
Spill Cleanup: In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[6][10]
-
Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizing Safety: A Risk Mitigation Workflow
The following diagram illustrates a logical workflow for assessing and mitigating risks associated with handling this compound.
Caption: Risk assessment and mitigation workflow for handling chemical compounds.
Conclusion
While specific quantitative safety data for this compound remains elusive, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of laboratory personnel. Adherence to the detailed handling protocols, consistent use of appropriate personal protective equipment, and a thorough understanding of emergency procedures are paramount. As research on this and related compounds progresses, it is anticipated that more definitive safety and toxicological data will become available, allowing for a more refined risk assessment. Until then, caution and preparedness are the cornerstones of responsible research.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. Ethyl 2-[4-(chloromethyl)phenyl]propanoate | C12H15ClO2 | CID 10998728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(4-chlorophenyl)propanoate | C11H13ClO2 | CID 10921830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. synerzine.com [synerzine.com]
An In-depth Technical Guide to the Storage of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions for Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. Adherence to these guidelines is critical for maintaining the compound's purity, stability, and integrity, thereby ensuring the reliability and reproducibility of experimental results and the quality of downstream products.
Summary of Storage Recommendations
Proper storage of this compound is essential to prevent degradation and maintain its chemical integrity. The primary recommendations are to store the compound in a cool, dry, and well-ventilated area. It is also crucial to keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C | Refrigeration is recommended to minimize degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |
| Light Exposure | Store in the dark | Protect from light to prevent photolytic degradation. |
| Container | Tightly sealed, appropriate material | Prevents contamination and reaction with container material. |
| Incompatible Materials | Strong oxidizing agents | Keep away from these materials to avoid vigorous reactions. |
Experimental Protocol for Stability Assessment
The following protocol outlines a methodology for determining the stability of this compound under various storage conditions. This allows for the establishment of optimal storage parameters and the identification of conditions that may lead to degradation.
Objective: To evaluate the stability of this compound under controlled conditions of temperature, humidity, and light exposure over a defined period.
Materials:
-
This compound (high purity)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with airtight seals
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Reference standards of this compound and any known impurities
Methodology:
-
Sample Preparation:
-
Aliquot high-purity this compound into amber glass vials.
-
For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
-
Storage Conditions:
-
Place the vials in controlled environment chambers set to the following conditions:
-
Temperature: 2-8°C (refrigerated), 25°C/60% RH (room temperature), 40°C/75% RH (accelerated stability)
-
Light: Photostability chamber with controlled light exposure (ICH Q1B guidelines) and a dark control.
-
Atmosphere: Ambient air and inert atmosphere.
-
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predetermined time points: 0, 1, 3, 6, and 12 months.
-
-
Analytical Method (HPLC):
-
Develop and validate an HPLC method capable of separating the parent compound from potential degradation products.
-
At each time point, dissolve a known quantity of the stored sample in a suitable solvent.
-
Analyze the samples by HPLC to determine the purity of this compound and quantify any impurities that have formed.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point for each storage condition.
-
Identify and quantify any major degradation products.
-
Plot the degradation kinetics to determine the shelf life under different conditions.
-
Logical Workflow for Storage Condition Determination
The following diagram illustrates the logical workflow for assessing and establishing the appropriate storage conditions for a chemical compound such as this compound.
Caption: Workflow for determining chemical storage conditions.
This guide serves as a foundational resource for handling and storing this compound. For specific applications, it is recommended to perform in-house stability studies to confirm optimal storage conditions.
In-Depth Technical Guide: Biological Activity of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-[4-(chloromethyl)phenyl]propanoate is an ester derivative with a reactive chloromethyl group, suggesting its potential as a covalent modifier of biological targets.[1] This technical guide provides a comprehensive overview of its potential biological activities, drawing parallels from structurally related compounds. While specific experimental data for this molecule is limited in publicly available literature, this document consolidates information on its synthesis, potential mechanisms of action, and relevant experimental protocols to guide future research and drug discovery efforts. The primary focus is on its potential as a histone deacetylase (HDAC) inhibitor and its prospective anti-inflammatory and neurological applications.
Chemical Profile
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Benzenepropanoic acid, 4-(chloromethyl)-, ethyl ester |
| CAS Number | 107859-99-4 |
| Molecular Formula | C₁₂H₁₅ClO₂ |
| Molecular Weight | 226.70 g/mol |
| Structure | |
Synthesis
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid.[2]
Synthetic Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-[4-(chloromethyl)phenyl]propanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Biological Activities and Mechanisms of Action
The biological activity of this compound is hypothesized to be driven by its reactive chloromethyl group, which can form covalent bonds with nucleophilic residues in proteins, and by the overall scaffold which is similar to known bioactive molecules.[1]
Histone Deacetylase (HDAC) Inhibition
Derivatives of 3-phenylpropanoic acid have been investigated as HDAC inhibitors.[2] While no direct IC₅₀ values for this compound are available, related compounds have shown inhibitory activity. For instance, newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives have demonstrated inhibitory activity against colon cancer cells, potentially through HDAC inhibition.[2]
Postulated Mechanism of HDAC Inhibition:
Caption: Postulated HDAC inhibition by the compound.
Anti-Inflammatory Activity
Aryl propionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs).[3][4] The anti-inflammatory potential of this compound can be inferred from related structures. For example, a pyrrole derivative of 3-phenylpropanoic acid, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats.[5]
Potential Anti-inflammatory Signaling Pathway:
Caption: Potential anti-inflammatory mechanism of action.
Neurological Applications
The modulation of HDACs and inflammatory pathways has significant implications for neurological disorders. Natural and synthetic molecules targeting enzymes associated with neurodegeneration are of great interest.[6] Given the potential for this compound to act as an HDAC inhibitor, it could be a candidate for further investigation in neurodegenerative disease models.
Experimental Protocols for Biological Evaluation
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory activity of this compound against specific HDAC isoforms.
Workflow:
Caption: Workflow for in vitro HDAC inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of recombinant human HDAC isozymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test compound at various concentrations.
-
Assay Reaction: In a 96-well plate, add the HDAC enzyme, the substrate, and the test compound or vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) and a known HDAC inhibitor (e.g., Trichostatin A) to stop further deacetylation.
-
Measurement: Read the fluorescence at the appropriate excitation/emission wavelengths (e.g., 360 nm/460 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Workflow:
Caption: Workflow for carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animal Handling: Use adult Wistar rats, housed under standard laboratory conditions.
-
Dosing: Administer this compound orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group can be treated with a known NSAID like indomethacin.
-
Inflammation Induction: One hour after drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Quantitative Data Summary (Hypothetical based on related compounds)
As no specific quantitative data for this compound is available, the following table presents a hypothetical summary based on data for structurally similar compounds to guide future experimental design.
| Assay | Target/Model | Test Compound (Analog) | IC₅₀ / Effect | Reference |
| HDAC Inhibition | Colon Cancer Cells | 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivative | Inhibitory activity at 0.12 mg/mL | [2] |
| Anti-inflammatory | Carrageenan-induced paw edema (rat) | 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Significant edema reduction at 20 mg/kg | [5] |
| Antimicrobial | E. coli and S. aureus | Chlorinated 3-phenylpropanoic acid derivatives | Significant and selective activity | [7] |
Conclusion and Future Directions
This compound presents an intriguing scaffold for further investigation in drug discovery. Its reactive chloromethyl group suggests a potential for covalent interaction with biological targets, and its structural similarity to known bioactive molecules, particularly in the realms of HDAC inhibition and anti-inflammatory action, warrants a thorough evaluation of its pharmacological profile.
Future research should focus on:
-
Definitive Synthesis and Characterization: Establishing a robust and well-characterized synthesis protocol.
-
In Vitro Biological Screening: Conducting comprehensive screening against a panel of HDAC isoforms and key enzymes in inflammatory pathways (e.g., COX-1, COX-2).
-
Cell-Based Assays: Evaluating its efficacy in relevant cancer, inflammatory, and neurological cell models.
-
In Vivo Studies: Progressing promising in vitro findings to appropriate animal models to assess efficacy, pharmacokinetics, and safety.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Phenylpropanoates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chloromethyl group attached to phenylpropanoates. Phenylpropanoates are a significant class of compounds in medicinal chemistry and drug development, and understanding the reactivity of functional groups is paramount for designing synthetic routes and predicting metabolic pathways. The chloromethyl group, being a benzylic halide, exhibits characteristic reactivity, primarily through nucleophilic substitution reactions. This document delves into the mechanistic pathways, influencing factors, and provides illustrative experimental protocols.
Core Concepts: Reactivity of Benzylic Halides
The chloromethyl group in phenylpropanoates is a primary benzylic halide. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions.[1] This enhanced reactivity stems from the ability of the adjacent phenyl ring to stabilize the transition states of both SN1 and SN2 reactions.
SN1 and SN2 Mechanisms: The substitution of the chlorine atom can proceed through two main pathways:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular dissociation of the leaving group (chloride ion). The resulting benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the benzene ring.[2][3] This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway favorable, especially with weak nucleophiles and in polar protic solvents.[2]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. The reaction proceeds through a pentacoordinate transition state. For primary benzylic halides like the chloromethyl group in phenylpropanoates, the SN2 pathway is also highly viable due to the relatively low steric hindrance.[1] Strong nucleophiles and polar aprotic solvents favor the SN2 mechanism.
The choice between the SN1 and SN2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the reaction temperature.
Factors Influencing Reactivity
The reactivity of the chloromethyl group in phenylpropanoates is not static and can be modulated by various factors:
-
Substituents on the Phenyl Ring: Electron-donating groups (EDGs) on the phenyl ring, particularly at the ortho and para positions, will stabilize the benzylic carbocation intermediate, thereby accelerating SN1 reactions. Conversely, electron-withdrawing groups (EWGs) will destabilize the carbocation, slowing down the SN1 pathway and potentially favoring an SN2 mechanism.
-
Nature of the Nucleophile: Strong nucleophiles (e.g., I-, RS-, N3-) tend to favor the SN2 mechanism, as the reaction rate is dependent on the nucleophile's concentration and strength. Weak nucleophiles (e.g., H2O, ROH) are more likely to participate in SN1 reactions, where they attack the pre-formed carbocation.
-
Solvent Effects: Polar protic solvents (e.g., water, ethanol) can solvate both the leaving group and the carbocation, stabilizing the transition state of the SN1 reaction. Polar aprotic solvents (e.g., acetone, DMSO) do not solvate the nucleophile as effectively, leaving it more "naked" and reactive, thus favoring the SN2 pathway.
-
Temperature: Higher temperatures generally increase the rate of both SN1 and SN2 reactions. However, the effect might be more pronounced for SN1 reactions, which typically have a higher activation energy.
Quantitative Data: Relative Reactivity
Table 1: Effect of Phenyl Ring Substituents on SN1 Reaction Rate (Relative to Unsubstituted)
| Substituent (para-position) | Electronic Effect | Expected Relative SN1 Rate |
| -OCH3 | Electron-Donating | > 1 (Significant increase) |
| -CH3 | Electron-Donating | > 1 (Moderate increase) |
| -H | (Reference) | 1 |
| -Cl | Electron-Withdrawing | < 1 (Moderate decrease) |
| -NO2 | Electron-Withdrawing | < 1 (Significant decrease) |
Table 2: Relative Reactivity of Nucleophiles in SN2 Reactions
| Nucleophile | Class | Expected Relative SN2 Rate |
| I- | Strong | High |
| RS- | Strong | High |
| N3- | Strong | High |
| CN- | Strong | Moderate to High |
| Br- | Good | Moderate |
| CH3COO- | Moderate | Moderate |
| Cl- | Moderate | Low to Moderate |
| H2O | Weak | Low |
| ROH | Weak | Low |
Experimental Protocols
The following are representative, generalized protocols for conducting nucleophilic substitution reactions on a chloromethyl phenylpropanoate, such as Ethyl 2-[4-(chloromethyl)phenyl]propanoate.[4] Researchers should adapt these procedures based on the specific nucleophile, solvent, and scale of the reaction.
Protocol 1: SN2 Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)
Objective: To replace the chloromethyl group with an iodomethyl group.
Materials:
-
Ethyl 2-[4-(chloromethyl)phenyl]propanoate
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (for workup)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-[4-(chloromethyl)phenyl]propanoate (1.0 eq) in anhydrous acetone.
-
Add anhydrous sodium iodide (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove any residual iodine.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Protocol 2: SN1 Reaction with Ethanol (Solvolysis)
Objective: To replace the chloromethyl group with an ethoxymethyl group.
Materials:
-
Ethyl 2-[4-(chloromethyl)phenyl]propanoate
-
Ethanol
-
Sodium bicarbonate (for neutralization)
-
Diethyl ether (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Ethyl 2-[4-(chloromethyl)phenyl]propanoate (1.0 eq) in a large excess of ethanol in a round-bottom flask.
-
Stir the solution at room temperature or gently heat to increase the reaction rate. The progress of the reaction can be monitored by the formation of HCl, which can be detected by pH changes or by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the generated HCl by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Remove the excess ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and a general experimental workflow.
References
Methodological & Application
Synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate from 3-[4-(chloromethyl)phenyl]propanoic acid.
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate from 3-[4-(chloromethyl)phenyl]propanoic acid via Fischer-Speier esterification. This method is a robust and widely used acid-catalyzed esterification suitable for laboratory and pilot-scale production.
Introduction
This compound is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] The presence of the reactive chloromethyl group allows for further functionalization, making it a versatile building block in medicinal chemistry for creating potential drug candidates targeting a range of diseases.[1] The synthesis is achieved through the Fischer-Speier esterification, a classic organic reaction that involves the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[2]
Reaction Scheme
The overall reaction for the synthesis of this compound is as follows:
Key Reagents and Materials
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-[4-(chloromethyl)phenyl]propanoic acid | 107859-98-3 | C10H11ClO2 | 198.65 |
| Ethanol (anhydrous) | 64-17-5 | C2H6O | 46.07 |
| Sulfuric Acid (concentrated) | 7664-93-9 | H2SO4 | 98.08 |
| Diethyl Ether | 60-29-7 | C4H10O | 74.12 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solute) | NaHCO3 | 84.01 |
| Brine (Saturated Sodium Chloride Solution) | 7647-14-5 (solute) | NaCl | 58.44 |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO4 | 120.37 |
Experimental Protocol
This protocol is based on established Fischer esterification procedures for structurally similar compounds.
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-[4-(chloromethyl)phenyl]propanoic acid (e.g., 10.0 g, 50.3 mmol).
-
Add a significant excess of anhydrous ethanol (e.g., 100 mL). Ethanol acts as both a reactant and the solvent, and using it in excess helps to drive the reaction equilibrium towards the product.[3]
-
Carefully and slowly add concentrated sulfuric acid (e.g., 1 mL) to the stirred mixture. Caution: The addition of sulfuric acid to ethanol is exothermic.
2. Reaction Execution:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with continuous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether (e.g., 100 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Water (2 x 50 mL)
-
Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Brine (1 x 50 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
4. Purification:
-
The crude product can be purified by vacuum distillation to yield the pure ester.
Data Presentation
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C12H15ClO2 |
| Molecular Weight | 226.70 g/mol [4] |
| Appearance | Expected to be a colorless to pale yellow liquid |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |
Table 2: Expected Yield and Purity
| Parameter | Expected Value |
| Theoretical Yield | Based on the starting amount of the carboxylic acid |
| Actual Yield | Typically in the range of 60-80% for Fischer esterifications |
| Purity (by GC or NMR) | >95% after purification |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]
-
Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle with extreme care.[6][7]
-
Diethyl ether is highly flammable. Ensure there are no open flames or spark sources in the vicinity.
-
3-[4-(chloromethyl)phenyl]propanoic acid and the product, this compound, are expected to be irritants. Avoid contact with skin and eyes.[8][9]
-
Refer to the Safety Data Sheets (SDS) of all chemicals before starting the experiment.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Fischer-Speier Esterification.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl 2-[4-(chloromethyl)phenyl]propanoate | C12H15ClO2 | CID 10998728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Page loading... [wap.guidechem.com]
- 9. angenechemical.com [angenechemical.com]
Application Notes and Protocols: Fischer Esterification for the Synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate via Fischer esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with ethanol. The reaction is catalyzed by a strong acid, typically sulfuric acid, and driven to completion by using an excess of ethanol, which also serves as the solvent. This protocol includes reagent quantities, reaction conditions, purification methods, and expected outcomes. The information is compiled from established chemical synthesis methodologies and adapted for this specific compound, which serves as a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1]
Introduction
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] The reaction is reversible, and to achieve high yields, the equilibrium is typically shifted towards the product by using a large excess of the alcohol or by removing water as it is formed.[4][5] this compound is a useful building block in medicinal chemistry and materials science due to the presence of a reactive chloromethyl group and a lipophilic ethyl ester moiety.[1] This protocol details a reliable method for its preparation on a laboratory scale.
Reaction Scheme
3-[4-(chloromethyl)phenyl]propanoic acid + Ethanol --(Sulfuric Acid)--> this compound + Water
Experimental Protocol
Materials:
-
3-[4-(chloromethyl)phenyl]propanoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 molar equivalent of 3-[4-(chloromethyl)phenyl]propanoic acid in 10-20 molar equivalents of absolute ethanol.
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 molar equivalents) to the solution. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C, the boiling point of ethanol) using a heating mantle or oil bath.[1] Let the reaction proceed with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete (as indicated by TLC or the disappearance of the starting carboxylic acid), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing deionized water (approximately 5-10 times the volume of the reaction mixture).
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases) to neutralize the acidic catalyst and remove any unreacted carboxylic acid, and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by vacuum distillation.
Data Presentation
| Parameter | Value/Range | Notes |
| Reactants | ||
| 3-[4-(chloromethyl)phenyl]propanoic acid | 1.0 eq | Starting material |
| Absolute Ethanol | 10-20 eq | Reactant and solvent |
| Concentrated Sulfuric Acid | 0.1-0.2 eq | Catalyst |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | Boiling point of ethanol |
| Reaction Time | 4-8 hours | Monitor by TLC |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate | |
| Washing Solutions | Water, Sat. NaHCO₃, Brine | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Purification Method | Column Chromatography/Vacuum Distillation | |
| Expected Outcome | ||
| Appearance | Colorless to pale yellow oil | |
| Yield | 85-95% | Based on similar esterifications |
Visualizations
Caption: Simplified mechanism of the acid-catalyzed Fischer esterification reaction.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. The most direct malonic ester synthesis of the 3 – phenyl propanoic acid would involve the use of:A. ${C_6}{H_5}C{H_2}C{H_2}C{H_2}CI$ B. ${C_6}{H_5}C{H_2}C{H_2}CI$ C. ${C_6}{H_5}C{H_2}CI$ D. $CIC{H_2}COOH$ [vedantu.com]
- 3. cerritos.edu [cerritos.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols: Ethyl 3-[4-(chloromethyl)phenyl]propanoate as a Pharmaceutical Intermediate
Introduction
Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a versatile organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a reactive chloromethyl group and an ester moiety, allows for a range of chemical transformations, making it a valuable building block in medicinal chemistry.[1] The chloromethyl group is susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups, while the ester can be hydrolyzed to the corresponding carboxylic acid.[1] This dual reactivity is particularly useful in the construction of complex drug molecules, including antihistamines and agents targeting neurological and inflammatory diseases.[1]
One of the most notable applications of intermediates structurally related to this compound is in the synthesis of Fexofenadine.[2][3][4][5][6] Fexofenadine is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria.[3][7] The synthesis of Fexofenadine often involves the coupling of a substituted phenyl ketone derivative with α,α-diphenyl-4-piperidinemethanol. The structural backbone of this compound is analogous to key precursors in several patented Fexofenadine syntheses.
This document provides detailed application notes and protocols for the potential use of this compound and its derivatives in the synthesis of Fexofenadine, based on established synthetic routes for this drug.
Chemical Properties and Reactivity
-
Molecular Formula: C₁₂H₁₅ClO₂[1]
-
Key Functional Groups:
-
Chloromethyl group: Highly reactive towards nucleophiles, making it an excellent site for molecular elaboration.
-
Ethyl propanoate group: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, a common functional group in active pharmaceutical ingredients.[1]
-
The primary mode of reaction for the chloromethyl group is nucleophilic substitution, allowing for the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds.[1] The ester group's reactivity allows for its conversion to a carboxylic acid, which can then participate in further reactions or is a required moiety for the final drug's activity.
Application in the Synthesis of Fexofenadine
While direct synthesis from this compound is not explicitly detailed in the provided literature, a closely related analogue, 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid ethyl ester, is a well-documented intermediate in Fexofenadine synthesis.[5] The following protocols are adapted from these established methods and illustrate how a derivative of this compound could be utilized. The initial step would involve a Friedel-Crafts acylation to introduce a butyryl chain, followed by coupling with the piperidine moiety, reduction, and hydrolysis.
Overall Synthetic Pathway
The synthesis of Fexofenadine from a related intermediate generally follows these key steps:
-
Friedel-Crafts Acylation: Reaction of a substituted phenyl propanoate with 4-chlorobutyryl chloride to form a key keto-ester intermediate.
-
N-Alkylation: Coupling of the keto-ester with α,α-diphenyl-4-piperidinemethanol.
-
Reduction: Reduction of the ketone functionality to a secondary alcohol.
-
Hydrolysis: Saponification of the ester to the final carboxylic acid, Fexofenadine.
Quantitative Data from Fexofenadine Synthesis
The following tables summarize quantitative data from various reported syntheses of Fexofenadine and its intermediates.
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Friedel-Crafts Acylation | α,α-dimethylphenylacetic acid ethyl ester, 4-chlorobutyryl chloride | 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid ethyl ester | CH₂Cl₂ | AlCl₃ | -5 to 0 | 3 | 90.6 | [6] |
| N-Alkylation | 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid ethyl ester, α,α-diphenyl-4-piperidinemethanol | 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidino]-1-oxobutanoyl}-α,α-dimethylphenylacetic acid ethyl ester | Toluene | NaHCO₃, KI | Reflux | 36 | 85 | [5] |
| Reduction | 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidino]-1-oxobutanoyl}-α,α-dimethylphenylacetic acid ethyl ester | 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidino]-1-hydroxybutyl}-α,α-dimethylphenylacetic acid ethyl ester | Methanol | NaBH₄ | 60 | 8 | 90 | [5] |
| Hydrolysis | 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidino]-1-hydroxybutyl}-α,α-dimethylphenylacetic acid ethyl ester | Fexofenadine | Methanol / 10% NaOH | - | Reflux | 3-4 | 85 | [6][8] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Fexofenadine, adapted from published literature.
Protocol 1: Synthesis of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid ethyl ester (Friedel-Crafts Acylation)
-
To a flask, add 150 ml of dichloromethane (CH₂Cl₂) and 66.9 g (0.504 mol) of aluminum chloride (AlCl₃).[6]
-
Stir the mixture to partially dissolve the AlCl₃ and cool to -5 to 0°C.[6]
-
Add 56.6 g (0.402 mol) of 4-chlorobutyryl chloride dropwise over 2 hours.[6]
-
Continue stirring for 20 minutes, then add 38.4 g (0.201 mol) of α,α-dimethylphenylacetic acid ethyl ester over 2 hours, maintaining the temperature at approximately 0°C.[6]
-
Stir the reaction mixture for an additional 3 hours at 0°C.[6]
-
Slowly add 300 ml of ice water to quench the reaction, followed by 100 ml of CH₂Cl₂.
-
Stir for 20 minutes, then separate the layers. Extract the aqueous layer twice with 100 ml portions of CH₂Cl₂.[6]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 ml), deionized water (200 ml), and brine (200 ml).[6]
-
Dry the organic layer with magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo to obtain the product.[6]
Protocol 2: Synthesis of 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidino]-1-oxobutanoyl}-α,α-dimethylphenylacetic acid ethyl ester (N-Alkylation)
-
Dissolve 7.0 g (0.024 mol) of 2-[4-(4-chlorobutyryl)phenyl]-2-methylpropanoic acid ethyl ester and 5.83 g (0.022 mol) of α,α-diphenyl-4-piperidinemethanol in 70 ml of toluene.[5]
-
Add 7.4 g of sodium bicarbonate (NaHCO₃), 0.1 g of potassium iodide (KI), and 5.3 g of water.[5]
-
Stir the mixture at reflux for 36 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter the solid.
-
Separate the toluene layer and remove the toluene under reduced pressure to obtain the oily product.[5]
Protocol 3: Synthesis of 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidino]-1-hydroxybutyl}-α,α-dimethylphenylacetic acid ethyl ester (Reduction)
-
Dissolve 10.56 g (0.02 mol) of 4-{4-[4-(hydroxydiphenylmethyl)-1-piperidino]-1-oxobutanoyl}-α,α-dimethylphenylacetic acid ethyl ester in 60 ml of anhydrous methanol.[5]
-
Add 1 g (0.026 mol) of sodium borohydride (NaBH₄) in portions at 60°C.[5]
-
Continue the reaction for 8 hours after the addition is complete.[5]
-
Add 40 ml of water and 40 ml of chloroform to the reaction mixture and stir for 1 hour.
-
Separate the organic layer, and extract the aqueous layer again with 40 ml of chloroform.[5]
-
Combine the organic layers, dry with anhydrous sodium sulfate, filter, and remove the chloroform by distillation under reduced pressure to obtain the product.[5]
Protocol 4: Synthesis of Fexofenadine (Hydrolysis)
-
Dissolve the product from Protocol 3 in a mixture of methanol and 10% aqueous sodium hydroxide solution (volume ratio of 3:1 to 4:1).[8]
-
The molar concentration of the ester in the mixed solution should be 0.035-0.04 mol/L.[8]
-
Reflux the reaction mixture for 3-4 hours.[8]
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to 4-5 with a 10% acetic acid solution to precipitate the white solid.[8]
-
Filter the precipitate and recrystallize from methanol to obtain pure Fexofenadine.[8]
Visualizations
Caption: Synthetic pathway for Fexofenadine.
Caption: General experimental workflow.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. Synthetic method of fexofenadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. The synthesis of fexofenadine | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. CN101671292B - Synthetic method of fexofenadine hydrochloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of anti-allergic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103333100A - Synthetic process of fexofenadine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Ethyl 3-[4-(chloromethyl)phenyl]propanoate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Ethyl 3-[4-(chloromethyl)phenyl]propanoate as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. While not an active agrochemical agent itself, its chemical structure presents a valuable scaffold for the development of new active ingredients.
Introduction
This compound is a versatile bifunctional molecule. The presence of a reactive chloromethyl group and an ethyl propanoate chain on a central phenyl ring makes it an attractive starting material for the synthesis of various agrochemical candidates. The chloromethyl group can readily undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups, while the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, a common feature in many systemic herbicides.
Its structural similarity to the aryloxyphenoxypropionate (APP) class of herbicides, which are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses, makes it a particularly interesting building block for the synthesis of new graminicides.
Potential Agrochemical Applications
The primary application of this compound in agrochemical development is as a synthetic intermediate. Its reactive nature allows for its use in the generation of libraries of compounds for high-throughput screening against various agricultural pests.
-
Herbicidal Agents: As a precursor for aryloxyphenoxypropionate (APP) analogues. The chloromethyl group can be converted to a hydroxyl or other functional group that can then be etherified with a substituted phenol to create novel APP herbicides.
-
Fungicidal Agents: The phenylpropanoate scaffold can be elaborated with toxophoric groups known to have fungicidal activity.
-
Insecticidal Agents: Derivatization of the chloromethyl and ester functionalities can lead to compounds with potential insecticidal properties, although this is a less explored area for this specific scaffold.
Data Presentation
As this compound is an intermediate, direct biological activity data is not available in the literature. However, the following table presents typical herbicidal activity data for aryloxyphenoxypropionate (APP) herbicides, the class of compounds for which this compound is a potential precursor. This data is illustrative and serves as a benchmark for the expected potency of derivatives synthesized from the title compound.
Table 1: Illustrative Herbicidal Activity of Aryloxyphenoxypropionate (APP) Herbicides Against Common Grass Weeds
| Compound Class | Target Weed Species | GR₅₀ (g a.i./ha) | Primary Mode of Action |
| Aryloxyphenoxypropionates | Avena fatua (Wild Oat) | 10 - 50 | Acetyl-CoA carboxylase (ACCase) inhibition |
| Aryloxyphenoxypropionates | Echinochloa crus-galli (Barnyardgrass) | 15 - 60 | Acetyl-CoA carboxylase (ACCase) inhibition |
| Aryloxyphenoxypropionates | Setaria viridis (Green Foxtail) | 12 - 55 | Acetyl-CoA carboxylase (ACCase) inhibition |
| Aryloxyphenoxypropionates | Sorghum halepense (Johnsongrass) | 20 - 75 | Acetyl-CoA carboxylase (ACCase) inhibition |
GR₅₀: The dose of herbicide required to cause a 50% reduction in plant growth. a.i./ha: active ingredient per hectare.
Experimental Protocols
Synthesis of a Novel Aryloxyphenoxypropionate Herbicide Candidate
This protocol describes a hypothetical two-step synthesis of a novel APP herbicide candidate starting from this compound.
Step 1: Hydrolysis of this compound to 3-[4-(chloromethyl)phenyl]propanoic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (43.7 mmol) of this compound in 100 mL of ethanol.
-
Addition of Base: Slowly add a solution of 5.25 g (131 mmol) of sodium hydroxide in 20 mL of water to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the residue with 100 mL of water and acidify to pH 2 with 2M hydrochloric acid. A white precipitate should form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-[4-(chloromethyl)phenyl]propanoic acid.
Step 2: Etherification of 3-[4-(chloromethyl)phenyl]propanoic acid with a substituted phenol
-
Reaction Setup: To a solution of 5.0 g (25.2 mmol) of 3-[4-(chloromethyl)phenyl]propanoic acid and 3.5 g (27.7 mmol) of 4-cyanophenol in 50 mL of dry acetone in a 100 mL round-bottom flask, add 7.0 g (50.4 mmol) of potassium carbonate.
-
Reaction: Stir the mixture at reflux for 8 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired aryloxyphenoxypropionate herbicide candidate.
Protocol for Primary Herbicidal Screening (Post-emergence)
This protocol outlines a general procedure for the initial evaluation of the herbicidal activity of a newly synthesized compound.
-
Plant Cultivation: Grow indicator weed species such as Avena fatua (wild oat) and Setaria viridis (green foxtail) in small pots in a greenhouse to the 2-3 leaf stage.
-
Compound Preparation: Prepare a stock solution of the synthesized compound in acetone. For application, create a series of dilutions in a solution containing 0.5% (v/v) Tween® 20 as a surfactant.
-
Application: Apply the test solutions to the foliage of the weed species using a laboratory spray chamber calibrated to deliver a specific volume per unit area. A typical application rate for primary screening is 1000 g a.i./ha. Include a negative control (surfactant solution only) and a positive control (a commercial APP herbicide).
-
Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess the herbicidal effect (phytotoxicity) on a scale of 0% (no effect) to 100% (complete kill) compared to the negative control.
-
Data Analysis: For compounds showing significant activity, conduct secondary screening with a wider range of concentrations to determine the GR₅₀ value.
Mandatory Visualizations
Caption: Synthetic pathway for a novel herbicide.
Application Notes and Protocols: Hydrolysis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of ethyl 3-[4-(chloromethyl)phenyl]propanoate to its corresponding carboxylic acid, 3-[4-(chloromethyl)phenyl]propanoic acid. This conversion is a fundamental step in various synthetic pathways, particularly in the development of pharmaceutical intermediates. The protocols described herein are based on established ester hydrolysis methodologies, offering guidance on reaction setup, monitoring, work-up, and purification.
Introduction
The hydrolysis of esters to carboxylic acids is a common and critical transformation in organic synthesis. 3-[4-(chloromethyl)phenyl]propanoic acid is a valuable building block in the synthesis of various biologically active molecules. The chloromethyl group serves as a reactive handle for further functionalization, making this compound a key intermediate in drug discovery and development. The following protocols detail the saponification of this compound, a robust and high-yielding method for obtaining the desired carboxylic acid.
Chemical Reaction
Caption: General reaction scheme for the hydrolysis of this compound.
Data Presentation
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3-[4-(chloromethyl)phenyl]propanoic acid | C10H11ClO2 | 198.65[1] | 127-131[2][3] | Colorless solid |
| This compound | C12H15ClO2 | 226.70 | N/A | Colorless oil |
Table 2: Typical Reaction Parameters and Outcomes
| Parameter | Value |
| Base | Lithium Hydroxide (LiOH) monohydrate |
| Solvent System | Tetrahydrofuran (THF) / Water (2:1)[4][5] |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Acidification with dilute HCl |
| Purification | Extraction and recrystallization |
| Typical Yield | >95% |
Experimental Protocols
Protocol 1: Lithium Hydroxide Mediated Hydrolysis in THF/Water
This protocol describes a common and effective method for the saponification of the ethyl ester using lithium hydroxide in a mixed solvent system.[4][5]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) monohydrate
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate, reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent). The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is typically complete within 2-4 hours.
-
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of 1 M HCl. A white precipitate of the carboxylic acid should form.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-[4-(chloromethyl)phenyl]propanoic acid.
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white, crystalline solid.
-
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Hydrochloric acid is corrosive and should be handled with care.
Experimental Workflow
Caption: Workflow for the hydrolysis of this compound.
References
Application Note: High-Purity Isolation of Ethyl 3-[4-(chloromethyl)phenyl]propanoate via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of pharmaceutical intermediates and related organic compounds.
Introduction Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its molecular structure features a reactive chloromethyl group and an ester moiety, making it a versatile building block.[1] Achieving high purity of this compound is critical to prevent side reactions and ensure the integrity of subsequent synthetic steps. Column chromatography, specifically flash chromatography, is a highly effective and widely adopted technique for the purification of such moderately polar organic compounds.[1][2] This protocol provides a detailed, step-by-step methodology for the purification of this compound using a silica gel stationary phase and a hexane/ethyl acetate mobile phase system.
Key Experimental Parameters
For successful purification, several parameters must be carefully controlled. The following table summarizes the recommended starting conditions for the purification of approximately 1 gram of crude material. Adjustments may be necessary based on the specific impurity profile of the crude sample.
| Parameter | Recommended Value / Type | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard adsorbent for moderately polar organic compounds, providing high resolution.[2] |
| Stationary Phase Mass | 50 - 70 g | A silica-to-crude ratio of 50:1 to 70:1 (w/w) is effective for separating closely related impurities.[3] |
| Column Dimensions | 40-50 mm inner diameter | Accommodates the required amount of silica gel without excessive column length, ensuring efficient flow. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | A versatile solvent system where polarity can be finely tuned to achieve optimal separation.[1][4] |
| Elution Mode | Gradient Elution | Starts with low polarity to elute non-polar impurities, then gradually increases polarity to elute the target compound.[2][5] |
| Initial Eluent | 95:5 (v/v) Hexane : Ethyl Acetate | A low-polarity starting point to remove non-polar byproducts first. |
| Final Eluent | 80:20 (v/v) Hexane : Ethyl Acetate | Polarity is increased as needed to elute the product in a reasonable time. |
| Analysis Method | Thin-Layer Chromatography (TLC) | Used to determine the optimal solvent system and to monitor the collected fractions for the presence of the pure product.[2][6] |
Detailed Experimental Protocol
This protocol outlines the procedure for purifying this compound from a crude reaction mixture.
2.1 Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Compressed air or nitrogen source (for flash chromatography)
-
Fraction collection tubes/flasks
-
TLC plates (silica gel coated)
-
TLC developing chamber and UV lamp (254 nm)
-
Rotary evaporator
2.2 Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry by mixing ~60 g of silica gel with ~200 mL of the initial mobile phase (95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is level with the top of the silica bed. Do not let the column run dry.
Step 2: Sample Preparation and Loading (Dry Loading)
-
Dissolve ~1 g of the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 g of silica gel to the solution and mix well.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[3]
-
Carefully add the powdered sample to the top of the packed column, creating an even, compact layer.
-
Gently add a thin protective layer of sand over the sample.
Step 3: Elution and Fraction Collection
-
Carefully add the initial mobile phase (95:5 Hexane:Ethyl Acetate) to the column without disturbing the top layer.
-
Apply gentle pressure using compressed air or nitrogen to achieve a solvent flow rate of approximately 5 cm/minute.[3]
-
Begin collecting fractions (e.g., 20-25 mL per fraction) as soon as the solvent starts to elute from the column.
-
If the product does not elute, gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15).
Step 4: Fraction Analysis via TLC
-
Using a capillary tube, spot small amounts from every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing the same solvent system used for the elution.
-
Visualize the developed plate under a UV lamp.
-
Fractions that show a single spot at the same R_f (retention factor) contain the pure product. Combine these fractions.[6]
Step 5: Isolation of the Purified Product
-
Transfer the combined pure fractions to a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as an oil or solid.
-
Confirm the purity and identity of the final product using analytical techniques such as NMR or GC-MS.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the purification protocol.
Caption: Workflow for the Purification of this compound.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jppres.com [jppres.com]
- 6. researchgate.net [researchgate.net]
Recrystallization procedure for Ethyl 3-[4-(chloromethyl)phenyl]propanoate
Application Notes and Protocols
Topic: Recrystallization Procedure for Ethyl 3-[4-(chloromethyl)phenyl]propanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is an organic ester derivative that serves as a versatile intermediate in medicinal chemistry and organic synthesis.[1] Its structure, featuring a reactive chloromethyl group and a propanoate ester, allows for various chemical modifications.[1] The purity of this compound is critical for subsequent reactions to ensure high yields and prevent the formation of unwanted side products. This document provides a detailed protocol for the purification of this compound using recrystallization, a fundamental technique for purifying solid organic compounds. The recommended solvent system for this procedure is a mixture of ethyl acetate and hexane.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of the compound is provided below. This data is essential for handling and characterization.
| Property | Value | Reference |
| CAS Number | 107859-99-4 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |
| Molecular Weight | 226.7 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | (Expected) White to off-white solid | |
| Melting Point | Not available | |
| Boiling Point | Not available |
Experimental Protocol
This protocol details the step-by-step procedure for the recrystallization of this compound. The primary goal is to dissolve the crude solid in a minimum amount of a hot solvent mixture and then allow it to cool slowly, promoting the formation of pure crystals.
3.1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Activated charcoal (optional, for colored impurities)
-
Celite (optional, for fine impurities)
-
-
Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Filter paper
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
3.2. Solvent System Selection
The principle of "like dissolves like" suggests that an ester like this compound will be soluble in a moderately polar solvent such as ethyl acetate.[2] A nonpolar solvent like hexane can then be used as an anti-solvent to decrease solubility upon cooling. A mixture of ethyl acetate and hexane is recommended for this compound.[1]
3.3. Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethyl acetate (e.g., 15-20 mL) to the flask.
-
Gently heat the mixture on a hot plate with stirring. Add more ethyl acetate in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute weight) to the solution.
-
Reheat the solution to boiling for 5-10 minutes with stirring to allow the charcoal to adsorb the colored impurities.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Place a new 100 mL Erlenmeyer flask on the hot plate and pre-heat it with a small amount of boiling ethyl acetate.
-
Set up a hot filtration apparatus using a powder funnel with fluted filter paper.
-
Filter the hot solution containing the dissolved product quickly to remove the activated charcoal or any other insoluble impurities. This step prevents premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear filtrate from the heat.
-
Slowly add n-hexane to the hot solution with continuous swirling until the solution becomes slightly turbid (cloudy). This indicates the saturation point has been reached.
-
If too much hexane is added, add a small amount of hot ethyl acetate until the solution becomes clear again.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold n-hexane.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals in the funnel with a small amount of ice-cold n-hexane to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent to avoid redissolving the product.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass.
-
Dry the crystals in a drying oven at a temperature well below the compound's melting point (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the recrystallization procedure.
Caption: Workflow for the recrystallization of this compound.
Expected Results
The success of the recrystallization is determined by the recovery yield and the increase in purity.
| Parameter | Expected Outcome | Notes |
| Recovery Yield | 70-90% | Yield may vary depending on the initial purity and care taken to minimize losses during transfers and filtration. |
| Purity | >98% | Purity should be assessed by techniques such as Melting Point analysis, NMR spectroscopy, or HPLC. |
| Appearance | White to off-white crystalline solid | A significant improvement in color and crystalline form is expected compared to the crude material. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve | Insufficient solvent. | Add more of the primary solvent (ethyl acetate) in small increments. |
| Oiling out instead of crystallizing | Solution is supersaturated or cooling too rapidly; incorrect solvent ratio. | Reheat the solution to dissolve the oil, add more of the primary solvent (ethyl acetate), and allow to cool more slowly. |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to concentrate the solution. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Low recovery yield | Too much solvent used; crystals washed with warm solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure wash solvent is ice-cold. Pre-heat the filtration apparatus. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ethyl acetate and hexane are flammable. Avoid open flames and use a hot plate in a fume hood for heating.
-
Handle activated charcoal carefully as it is a fine powder that can be easily inhaled.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents before starting the procedure.
References
Application Notes and Protocols for the Derivatization of Ethyl 3-[4-(chloromethyl)phenyl]propanoate for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a versatile chemical intermediate for the synthesis of compound libraries intended for biological screening. The protocols and methodologies outlined below are designed to guide researchers in the development of novel molecular entities with potential therapeutic applications.
This compound serves as a valuable starting material due to its reactive chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the creation of diverse chemical libraries.[1] The resulting derivatives can be screened for various biological activities, including but not limited to, enzyme inhibition and anticancer effects.[1] Notably, this scaffold has been identified as a precursor for potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer therapy.[1]
General Derivatization Strategy
The primary route for the derivatization of this compound is through nucleophilic substitution at the benzylic chloride position. This reaction allows for the formation of new carbon-heteroatom bonds, providing a straightforward method to generate a library of analogues with diverse physicochemical properties.
Caption: General reaction scheme for the derivatization of this compound.
Experimental Protocols
The following are representative protocols for the derivatization of this compound with amine and thiol nucleophiles. These protocols are based on general procedures for nucleophilic substitution on benzyl chlorides and may require optimization for specific substrates.
2.1. Synthesis of Amine Derivatives (N-alkylation)
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
-
Materials:
-
This compound
-
Amine of choice (e.g., piperidine, morpholine, aniline derivative)
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (10 mL/mmol), add the amine (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired amine derivative.
-
2.2. Synthesis of Thioether Derivatives (S-alkylation)
This protocol outlines a general method for the synthesis of thioether derivatives from this compound and a thiol.
-
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, benzyl mercaptan)
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) as a base
-
Ethanol (EtOH) or Dimethylformamide (DMF) as solvent
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.1 eq) in ethanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water and stir for 15 minutes at room temperature to form the thiolate.
-
To this mixture, add a solution of this compound (1.0 eq) in ethanol.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired thioether derivative.
-
Data Presentation for Biological Screening
A crucial aspect of drug discovery is the systematic evaluation of the biological activity of newly synthesized compounds. The following table provides a template for summarizing quantitative data from biological screening assays, such as anticancer activity.
| Compound ID | Derivative Structure (R-group) | Yield (%) | Purity (%) | Target | IC₅₀ (µM) |
| Parent | -CH₂Cl | - | >95% | - | - |
| DERIV-001 | e.g., -CH₂-N(CH₂)₅ (Piperidinyl) | Data | Data | e.g., HeLa | Data |
| DERIV-002 | e.g., -CH₂-S-Ph (Phenylthio) | Data | Data | e.g., HeLa | Data |
| Control | e.g., Doxorubicin | - | - | e.g., HeLa | Data |
| Note: This table is a template. The data for derivatives would be generated from experimental work. |
Biological Screening Workflow
The synthesized derivatives can be subjected to a variety of biological assays to determine their activity profile. A typical workflow for in vitro screening is depicted below.
Caption: A typical workflow for the synthesis and biological screening of a compound library.
Potential Biological Targets and Applications
Derivatives of this compound are of interest for their potential to interact with various biological targets. Based on the core structure, these compounds could be investigated for:
-
Anticancer Activity: Screening against a panel of human cancer cell lines to identify compounds with cytotoxic or cytostatic effects.
-
Enzyme Inhibition: As previously mentioned, this scaffold is a promising starting point for the development of HDAC inhibitors.[1] The synthesized library could also be screened against other relevant enzyme targets, such as kinases or proteases.
-
Neurological and Inflammatory Diseases: The parent compound has been noted as a precursor for potential drug candidates in these therapeutic areas.[1]
The derivatization of this compound offers a promising avenue for the discovery of novel bioactive molecules. The protocols and workflows presented here provide a foundation for researchers to synthesize and evaluate new chemical entities for a range of therapeutic applications.
References
Application Notes: Ethyl 3-[4-(chloromethyl)phenyl]propanoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-[4-(chloromethyl)phenyl]propanoate is a bifunctional organic molecule that serves as a valuable building block in the synthesis of a wide range of more complex molecules. Its structure, featuring a reactive benzylic chloride and an ester moiety, allows for sequential or orthogonal chemical transformations. The chloromethyl group is an excellent electrophile for nucleophilic substitution reactions, enabling the introduction of various functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds. The ethyl propanoate tail can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries. These characteristics make this compound a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 107859-99-4 | [1] |
| Molecular Formula | C₁₂H₁₅ClO₂ | [1] |
| Molecular Weight | 226.70 g/mol | [1] |
| Appearance | Not specified (typically a liquid or low-melting solid) | |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents |
Applications in Organic Synthesis
The primary utility of this compound lies in its capacity to act as an electrophile in alkylation reactions. The benzylic chloride is susceptible to Sₙ2 displacement by a variety of nucleophiles.
Key Reaction Types:
-
C-Alkylation: Enolates derived from ketones, esters, and other carbonyl compounds can be alkylated to form new C-C bonds. This is a cornerstone of its application in drug synthesis.
-
N-Alkylation: Amines readily displace the chloride to form substituted benzylamines.
-
O-Alkylation: Alcohols and phenols can be converted to their corresponding benzyl ethers.
-
S-Alkylation: Thiols react to form thioethers.
A significant application of this building block is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a key precursor to Loxoprofen , a widely used NSAID of the propionic acid class.
Application Example: Synthesis of a Loxoprofen Analogue
Loxoprofen is a potent non-selective cyclooxygenase (COX) inhibitor.[2] The synthesis of Loxoprofen involves the alkylation of a cyclopentanone derivative with a 2-(4-chloromethylphenyl)propionic acid or its ester.[3] this compound can be readily converted to the required 2-phenylpropanoate scaffold and used in this synthesis. The following protocol is a representative example of the key alkylation step in the synthesis of a Loxoprofen analogue.
Experimental Workflow for Loxoprofen Analogue Synthesis
Caption: Workflow for the synthesis of a Loxoprofen analogue.
Protocol 1: Synthesis of Ethyl 1-({4-[2-(ethoxycarbonyl)ethyl]phenyl}methyl)-2-oxocyclopentane-1-carboxylate (Loxoprofen Precursor)
This protocol is adapted from a representative procedure for the alkylation of a β-keto ester with a benzyl halide.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Acetone or Tetrahydrofuran (THF)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Enolate Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous acetone via syringe.
-
To this suspension, add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise at room temperature with vigorous stirring.
-
Stir the mixture for 30 minutes at room temperature.
-
-
Alkylation:
-
Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous acetone.
-
Add the solution of the building block to the enolate mixture dropwise.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure alkylated product.
-
Expected Yield: 70-85% (based on similar reported reactions).
| Reactant/Product | Molecular Weight ( g/mol ) | Equivalents |
| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 1.0 |
| This compound | 226.70 | 1.1 |
| Potassium Carbonate | 138.21 | 2.0 |
| Product | 378.45 | - |
Protocol 2: Hydrolysis and Decarboxylation to Loxoprofen Analogue
Materials:
-
Alkylated β-Keto Ester Intermediate from Protocol 1
-
Aqueous Hydrochloric Acid (e.g., 6 M) or Sodium Hydroxide followed by acidic workup
-
Toluene or another high-boiling solvent
-
Standard glassware for reflux and extraction
Procedure:
-
Dissolve the purified product from Protocol 1 in a suitable solvent such as toluene.
-
Add aqueous hydrochloric acid (excess).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Mechanism of Action of Loxoprofen: COX Inhibition Pathway
Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol metabolite in the body. This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][5] By inhibiting COX enzymes, Loxoprofen reduces the production of these prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Caption: Mechanism of action of Loxoprofen via inhibition of COX-1 and COX-2.
References
- 1. Page loading... [guidechem.com]
- 2. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US20060094843A1 - Cyclopentane carboxylate compounds, process and intermediates for preparing the same and use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: There are two main synthetic pathways for this compound:
-
Esterification of 3-[4-(chloromethyl)phenyl]propanoic acid: This involves reacting the corresponding carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, typically under reflux conditions.[1]
-
Chloromethylation of Ethyl 3-phenylpropanoate: This is a Blanc chloromethylation reaction where Ethyl 3-phenylpropanoate is reacted with formaldehyde and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, like zinc chloride (ZnCl₂).[2][3]
Q2: What is the primary application of this compound in research and development?
A2: this compound is a valuable intermediate in organic synthesis.[1] Its reactive chloromethyl group allows for nucleophilic substitution reactions, making it a key building block for creating a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1] The ester group can be hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification.[1]
Q3: What are the main safety concerns associated with the chloromethylation route?
A3: The chloromethylation reaction can produce small quantities of the highly carcinogenic byproduct bis(chloromethyl) ether.[2] Therefore, this reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Additionally, the reagents used, such as formaldehyde, hydrogen chloride, and Lewis acids, are corrosive and toxic.[4]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q: My reaction has a consistently low yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to side reactions and incomplete conversion. The most common side reaction during chloromethylation is the formation of diarylmethane byproducts, where the chloromethylated product reacts with another molecule of the starting material.[5]
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures tend to favor the formation of diarylmethane byproducts.[5] It is crucial to maintain the recommended reaction temperature. For chloromethylation, a lower temperature is generally preferred.
-
Optimize Catalyst Choice and Amount: The choice and concentration of the Lewis acid catalyst are critical. While zinc chloride is commonly used, other catalysts like aluminum chloride may more aggressively promote diarylmethane formation.[5] The amount of catalyst should also be optimized, as too much can lead to increased side product formation.
-
Monitor Reaction Time: Allowing the reaction to proceed for too long can increase the concentration of the chloromethylated product, which in turn can lead to a higher rate of diarylmethane formation.[5] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
-
Reagent Purity: Ensure the purity of starting materials. Impurities can interfere with the reaction and lead to lower yields.
Issue 2: Presence of Significant Impurities in the Final Product
Q: My final product is showing significant impurities after purification. What are these impurities and how can I remove them?
A: The primary impurities are often regioisomers (ortho- and meta-chloromethyl) and the diarylmethane byproduct.[3][5]
Troubleshooting and Purification:
-
Purification Technique: Flash column chromatography is an effective method for separating the desired para-isomer from other regioisomers and byproducts.[1] A solvent system of ethyl acetate and hexane is commonly recommended.[1]
-
Recrystallization: For further purification, recrystallization from a suitable solvent mixture can be employed to obtain a product of high purity.[1]
-
Aqueous Workup: A thorough aqueous workup after the reaction is essential to remove the acid catalyst and any remaining water-soluble reagents.[4] This typically involves washing the organic layer with water and a dilute sodium bicarbonate solution.[6]
Quantitative Data
Table 1: Influence of Reaction Parameters on Chloromethylation Yield
| Parameter | Condition | Effect on Yield of Desired Product | Reference |
| Temperature | High | Decreased | [5] |
| Low | Increased | [5] | |
| Catalyst | Aluminum Chloride | May favor diarylmethane formation | [5] |
| Zinc Chloride | Commonly used, balanced reactivity | [2] | |
| Titanium Tetrachloride | Used for specific substrates to improve selectivity | [5] | |
| Reaction Time | Prolonged | Can decrease yield due to side reactions | [5] |
Experimental Protocols
Protocol 1: Chloromethylation of Ethyl 3-phenylpropanoate
This protocol is a general guideline based on the principles of the Blanc chloromethylation reaction.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, add Ethyl 3-phenylpropanoate and a suitable solvent (e.g., a chlorinated solvent).
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the mixture.
-
Reagent Addition: Cool the mixture in an ice bath. Bubble dry hydrogen chloride gas through the solution while slowly adding paraformaldehyde.
-
Reaction: Allow the reaction to stir at a controlled low temperature (e.g., 0-10 °C) for several hours, monitoring the progress by TLC.
-
Workup: Once the reaction is complete, pour the mixture over ice water. Separate the organic layer, wash it with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Esterification of 3-[4-(chloromethyl)phenyl]propanoic acid
This protocol is a general guideline for Fischer esterification.
-
Reaction Setup: In a round-bottom flask, dissolve 3-[4-(chloromethyl)phenyl]propanoic acid in an excess of ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Workup: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude ester. Further purification can be achieved by column chromatography if necessary.[1]
Visualizations
Caption: Alternative synthesis routes for this compound.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. sciencemadness.org [sciencemadness.org]
Common side reactions in the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate. The primary focus is on addressing common side reactions and offering practical solutions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the Blanc chloromethylation of Ethyl 3-phenylpropanoate.
Q1: My reaction is producing a significant amount of a high-molecular-weight, non-polar impurity. How can I identify and minimize this side product?
A1: This impurity is likely a diarylmethane-type byproduct, a common side product in Blanc chloromethylation. It forms when the desired chloromethylated product undergoes a Friedel-Crafts alkylation with another molecule of the starting material or product.[1]
Identification:
-
TLC Analysis: The diarylmethane byproduct will have a lower polarity (higher Rf value) than the starting material and the desired product.
-
NMR Spectroscopy: The 1H NMR spectrum of the diarylmethane byproduct would likely show a characteristic singlet for the methylene bridge protons (-Ar-CH2-Ar-) typically in the range of 3.8-4.2 ppm, in addition to the signals for the two ethyl 3-phenylpropanoate moieties.
Minimization Strategies:
-
Temperature Control: Higher reaction temperatures promote the formation of diarylmethane byproducts. Maintaining a lower reaction temperature is crucial.[1]
-
Stoichiometry: Using a molar excess of the aromatic substrate (Ethyl 3-phenylpropanoate) relative to the chloromethylating agent can favor the formation of the desired monochloromethylated product over the diarylmethane. However, an excess of the substrate can also lead to more diarylmethane if the reaction is allowed to proceed for too long.[2]
-
Reaction Time: Monitor the reaction progress closely by TLC or GC. Over-extending the reaction time can lead to an increase in the diarylmethane byproduct as the concentration of the chloromethylated product increases.
-
Catalyst Choice: While zinc chloride (ZnCl2) is a common catalyst, strong Lewis acids like aluminum chloride (AlCl3) are known to favor the formation of diarylmethane products.[1] Consider using a milder Lewis acid if diarylmethane formation is excessive.
Q2: I am concerned about the formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME). How can I detect and handle it safely?
A2: The formation of bis(chloromethyl) ether is a serious safety concern in all chloromethylation reactions using formaldehyde and HCl.[3]
Detection:
-
Specialized analytical methods are required for the quantification of BCME, such as gas chromatography-mass spectrometry (GC-MS).[4][5]
Safe Handling and Disposal:
-
Engineering Controls: All work with chloromethylating agents should be performed in a well-ventilated fume hood with a certified sash height. Operations in enclosed systems are preferred.[4][6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., multi-layer material like 4H or Saranex), a lab coat, and safety goggles.[7] A respirator may be necessary for higher-risk operations.[4]
-
Decontamination: Spills should be decontaminated immediately. BCME can be neutralized with dilute aqueous ammonia.[8] All equipment should be thoroughly decontaminated after use.
-
Waste Disposal: All waste containing or potentially contaminated with BCME must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Q3: The yield of my desired product is consistently low. What are the potential causes and how can I improve it?
A3: Low yields can result from several factors, including incomplete reaction, degradation of the product, or excessive side product formation.
Troubleshooting Steps:
-
Reagent Quality: Ensure that all reagents, especially the formaldehyde source (paraformaldehyde or formalin) and the Lewis acid catalyst, are of high quality and anhydrous where necessary.
-
Reaction Conditions: Optimize the reaction temperature and time. As mentioned, high temperatures can lead to side products. Conversely, a temperature that is too low may result in an incomplete reaction.
-
Catalyst Activity: The activity of the Lewis acid catalyst is critical. Ensure it has not been deactivated by moisture.
-
Work-up Procedure: The work-up should be performed promptly after the reaction is complete to minimize potential hydrolysis of the chloromethyl group or the ester. Washing with cold water can help remove unreacted formaldehyde and HCl.
-
Purification: The product is susceptible to hydrolysis. Avoid prolonged exposure to acidic or basic conditions during purification. Column chromatography on silica gel is a common purification method.[4]
Frequently Asked Questions (FAQs)
Q4: What is a typical experimental protocol for the chloromethylation of Ethyl 3-phenylpropanoate?
| Parameter | Recommended Condition | Rationale |
| Starting Material | Ethyl 3-phenylpropanoate | The aromatic substrate. |
| Chloromethylating Agent | Paraformaldehyde and gaseous HCl | Common reagents for Blanc chloromethylation.[3] |
| Catalyst | Anhydrous Zinc Chloride (ZnCl2) | A standard Lewis acid catalyst for this reaction.[3] |
| Solvent | Glacial Acetic Acid or a chlorinated solvent | Provides a medium for the reaction. |
| Temperature | 60-70°C | A balance between reaction rate and minimizing side products.[2] |
| Reaction Time | 3-6 hours (monitor by TLC) | To ensure completion without excessive byproduct formation. |
Experimental Procedure (Representative Example):
-
In a fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas scrubber containing an aqueous base.
-
Charge the flask with Ethyl 3-phenylpropanoate, paraformaldehyde, and anhydrous zinc chloride in a suitable solvent (e.g., glacial acetic acid).
-
Heat the mixture to the desired temperature (e.g., 60°C) with stirring.
-
Bubble dry hydrogen chloride gas through the reaction mixture at a steady rate.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Q5: What are the expected 1H NMR chemical shifts for the main product and the starting material?
A5: The following table summarizes the expected approximate 1H NMR chemical shifts for Ethyl 3-phenylpropanoate and the desired product, this compound, in CDCl3.
| Compound | Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Ethyl 3-phenylpropanoate | Phenyl (C6H5) | 7.15-7.30 | m |
| -O-CH2-CH3 | 4.11 | q | |
| -CH2-Ar | 2.94 | t | |
| -CH2-CO- | 2.60 | t | |
| -O-CH2-CH3 | 1.21 | t | |
| This compound | Phenyl (C6H4) | 7.20-7.35 | m |
| -CH2-Cl | ~4.5-4.6 | s | |
| -O-CH2-CH3 | 4.12 | q | |
| -CH2-Ar | 2.95 | t | |
| -CH2-CO- | 2.62 | t | |
| -O-CH2-CH3 | 1.22 | t |
Note: These are predicted values based on typical chemical shifts and may vary slightly.
Visualizations
Caption: Reaction pathway for the synthesis of this compound and the formation of the major diarylmethane byproduct.
Caption: A troubleshooting workflow for addressing low yield and high impurity issues in the synthesis.
References
- 1. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 2. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 3. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 4. einsteinmed.edu [einsteinmed.edu]
- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. purolite.com [purolite.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: 3-[4-(chloromethyl)phenyl]propanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-[4-(chloromethyl)phenyl]propanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability considerations for 3-[4-(chloromethyl)phenyl]propanoic acid?
A1: 3-[4-(chloromethyl)phenyl]propanoic acid is a bifunctional molecule containing both a carboxylic acid and a reactive benzylic chloride. The chloromethyl group is susceptible to nucleophilic substitution and hydrolysis. Therefore, it is crucial to handle and store the compound under anhydrous conditions to prevent degradation. It is advisable to store it in a cool, dry, and inert atmosphere.
Q2: What are the common impurities found in crude 3-[4-(chloromethyl)phenyl]propanoic acid?
A2: Common impurities may include starting materials from the synthesis, over-chlorinated or under-chlorinated byproducts, and hydrolysis products such as 3-[4-(hydroxymethyl)phenyl]propanoic acid. Residual solvents from the reaction or initial purification steps can also be present.
Q3: What safety precautions should be taken when handling this compound?
A3: Due to the presence of a reactive chloromethyl group, which can act as an alkylating agent, appropriate personal protective equipment (PPE) should be worn. This includes safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Issue 1: Presence of an Insoluble Impurity in the Reaction Mixture
Possible Cause: The impurity could be a polymeric byproduct or an inorganic salt from a previous reaction step.
Troubleshooting Workflow:
Figure 1. Workflow for removing an insoluble impurity.
Experimental Protocol: Filtration and Washing
-
Filtration: Set up a Buchner funnel with an appropriate filter paper.
-
Wet the filter paper with the reaction solvent to ensure a good seal.
-
Pour the reaction mixture into the funnel and apply a vacuum to separate the solid impurity from the filtrate containing the desired product.
-
Washing: Wash the collected solid on the filter paper with a small amount of the cold reaction solvent to recover any entrained product.
-
Combine the filtrate and the washings for further purification.
-
Dry the solid impurity and analyze it to identify its nature, which can help in optimizing the reaction conditions to prevent its formation in the future.
Issue 2: Difficulty in Removing a Polar Impurity
Possible Cause: The impurity could be the hydrolysis product, 3-[4-(hydroxymethyl)phenyl]propanoic acid, or another polar byproduct.
Troubleshooting Options:
-
Aqueous Workup (Acid-Base Extraction)
-
Column Chromatography
Troubleshooting Decision Tree:
Figure 2. Decision tree for removing a polar impurity.
Experimental Protocol: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or less acidic impurities.
-
Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a mild aqueous base (e.g., 1 M NaHCO₃ solution). The desired carboxylic acid will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove any remaining neutral impurities.
-
Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) until the pH is acidic (pH ~2), causing the desired product to precipitate.
-
Extract the precipitated product back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the purified product.
Table 1: Comparison of Purification Methods for Removing Polar Impurities
| Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | Difference in acidity | Scalable, cost-effective | May not remove impurities with similar acidity |
| Column Chromatography | Difference in polarity | High resolution, can separate closely related compounds | Less scalable, requires more solvent and time |
Issue 3: Product Degradation During Purification
Possible Cause: The chloromethyl group is sensitive to heat and nucleophiles (including water and alcohols).
Troubleshooting and Prevention:
-
Temperature Control: Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40 °C).
-
Solvent Choice: Use aprotic solvents for chromatography and extractions whenever possible. If protic solvents are necessary, minimize the exposure time.
-
pH Control: During aqueous workup, avoid strongly basic conditions that could promote nucleophilic attack on the chloromethyl group.
Experimental Protocol: Recrystallization (with precautions)
Recrystallization can be an effective purification method if a suitable solvent system is found.
-
Solvent Screening: Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair (one in which the compound is soluble when hot and insoluble when cold). Aprotic solvents like toluene or heptane/ethyl acetate mixtures are good starting points.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a low temperature.
Table 2: Recommended Solvents for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Toluene | 111 | Non-polar | Good for non-polar to moderately polar compounds. |
| Ethyl Acetate | 77 | Polar aprotic | Good general-purpose solvent. |
| Heptane | 98 | Non-polar | Often used as an anti-solvent with a more polar solvent. |
| Dichloromethane | 40 | Polar aprotic | Low boiling point, good for heat-sensitive compounds. |
Disclaimer: The information provided in this technical support center is for guidance only. All experimental procedures should be carried out by qualified personnel in a properly equipped laboratory, with appropriate safety measures in place.
Preventing polymerization of Ethyl 3-[4-(chloromethyl)phenyl]propanoate during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of Ethyl 3-[4-(chloromethyl)phenyl]propanoate during storage and handling.
Troubleshooting Guide
This guide addresses specific issues you might encounter, providing potential causes and recommended solutions.
Issue 1: The viscosity of the compound has increased, or it has become cloudy or solidified.
-
Potential Cause: Onset of polymerization. The formation of oligomers or polymers increases the viscosity and can lead to cloudiness or solidification.
-
Immediate Action:
-
Isolate the affected container to prevent contamination of other batches.
-
Do not attempt to heat the material to dissolve the solids, as this can accelerate polymerization.
-
Review storage conditions and inhibitor levels.
-
-
Solution:
-
If polymerization is suspected, it is recommended to dispose of the material according to your institution's hazardous waste guidelines.
-
For future storage, ensure the compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Consider adding a polymerization inhibitor if not already present.
-
Issue 2: The compound has developed a yellow or brownish tint.
-
Potential Cause: Degradation or minor polymerization. Discoloration can be an early indicator of instability.
-
Immediate Action:
-
Perform a quality control check to assess the purity of the material.
-
Compare the appearance to a fresh, uncompromised sample if available.
-
-
Solution:
-
If the discoloration is minor and the purity is still within an acceptable range for your application, you may be able to use the material after re-purification (e.g., column chromatography).
-
To prevent this in the future, protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.
-
Issue 3: Inconsistent results in experiments using the compound.
-
Potential Cause: Partial polymerization or degradation of the starting material can lead to lower yields, unexpected side products, or variability in biological assays. The reactive chloromethyl group is susceptible to nucleophilic substitution, which can also lead to impurities.[1]
-
Immediate Action:
-
Verify the purity of the this compound stock using an appropriate analytical method (e.g., GC-MS or ¹H NMR).
-
Review the complete handling and storage history of the compound.
-
-
Solution:
-
Purify the material if impurities are detected.
-
For sensitive applications, it is advisable to use a freshly opened or recently purified batch of the compound.
-
Ensure that storage containers are properly sealed to prevent exposure to moisture and air.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To minimize the risk of polymerization and degradation, the compound should be stored in a tightly sealed container, in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) and storage under an inert atmosphere (nitrogen or argon) are recommended. Avoid exposure to high temperatures, direct sunlight, and sources of ignition.
Q2: Should I use a polymerization inhibitor? If so, which one and at what concentration?
A2: Yes, for long-term storage, adding a polymerization inhibitor is a prudent measure. Given the compound's structural similarity to styrenic compounds, inhibitors effective for those are likely to be suitable. Commonly used inhibitors for such compounds include:
-
4-tert-Butylcatechol (TBC)
-
Hydroquinone (HQ)
-
Butylated Hydroxytoluene (BHT)
A typical starting concentration for these inhibitors is in the range of 10-100 ppm. The optimal concentration should be determined empirically for your specific storage duration and conditions.
Q3: How can I tell if my this compound has started to polymerize?
A3: Visual inspection can often provide the first clues. Signs of polymerization include:
-
Increased viscosity
-
Appearance of cloudiness or turbidity
-
Formation of a gel or solid
-
Discoloration (yellowing or browning)
For a more definitive assessment, analytical techniques such as ¹H NMR spectroscopy can be used to detect the appearance of broad signals corresponding to polymeric chains, or GC-MS can be used to identify oligomeric species. A simple viscosity measurement can also be a useful quantitative indicator.
Q4: Can I reverse the polymerization?
A4: Generally, no. Once polymerization has occurred, it is practically irreversible. Attempting to reverse it, for instance by heating, is more likely to accelerate the process and is not recommended. It is best to discard the polymerized material safely.
Q5: How does the structure of this compound contribute to its instability?
A5: The presence of the benzylic chloride group makes the molecule susceptible to polymerization, a known characteristic of benzyl chlorides. The reactivity of the chloromethyl group also makes it prone to nucleophilic substitution reactions, which can lead to the formation of impurities.[1]
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of chemical reactions, including polymerization. |
| Light | Store in an amber or opaque container | Prevents light-induced degradation and polymerization. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and reactions with atmospheric moisture. |
| Inhibitor | 4-tert-Butylcatechol (TBC), Hydroquinone (HQ), or Butylated Hydroxytoluene (BHT) | Scavenges free radicals that can initiate polymerization. |
| Inhibitor Conc. | 10-100 ppm (parts per million) | Effective at low concentrations to prevent polymerization during storage. |
Experimental Protocols
Protocol 1: Quality Control by ¹H NMR Spectroscopy to Detect Polymerization
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a standard concentration (e.g., 10 mg/mL).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
Unpolymerized Sample: The spectrum should show sharp, well-defined peaks corresponding to the protons of the molecule.
-
Polymerized Sample: The presence of broad, unresolved signals, particularly in the aromatic and aliphatic regions, is indicative of polymer formation. A decrease in the relative integration of the monomer peaks compared to an internal standard would also suggest polymerization.
-
Protocol 2: Monitoring Polymerization by Viscosity Measurement
-
Instrumentation: Use a viscometer suitable for small sample volumes.
-
Sample Preparation: If the compound is liquid at room temperature, it can be measured directly. If it is a solid, a solution of a specific concentration in a non-reactive solvent can be prepared.
-
Measurement:
-
Measure the viscosity of a fresh, uncompromised sample to establish a baseline.
-
Periodically measure the viscosity of the stored sample under the same conditions (temperature and concentration).
-
-
Interpretation: A significant increase in viscosity over time is a strong indication of polymerization.
Visualizations
References
Identification and removal of impurities in Ethyl 3-[4-(chloromethyl)phenyl]propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 3-[4-(chloromethyl)phenyl]propanoate. The information provided is intended to assist in the identification and removal of impurities that may be encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound, typically achieved through the Fischer esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid), can lead to several process-related impurities.[1] These can be broadly categorized as:
-
Unreacted Starting Materials:
-
3-[4-(chloromethyl)phenyl]propanoic acid
-
Ethanol (usually removed during workup)
-
-
Side-Reaction Products:
-
Dimer Ether: Bis(4-(3-ethoxy-3-oxopropyl)benzyl) ether - Formed by the reaction of the chloromethyl group with any residual water or the alcohol starting material under acidic conditions.
-
Diaryl Methane Derivative: Ethyl 3-(4-((4-(3-ethoxy-3-oxopropyl)benzyl)methyl)phenyl)propanoate - Arises from the Friedel-Crafts alkylation of a molecule of the product with another molecule's chloromethyl group.
-
-
Degradation Products:
-
Hydrolysis Product: Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate - Results from the hydrolysis of the chloromethyl group during aqueous workup or purification.
-
Acid Hydrolysis Product: 3-[4-(chloromethyl)phenyl]propanoic acid - Can be formed by hydrolysis of the ester functionality under acidic conditions, especially if excess water is present.[1]
-
Q2: What analytical techniques are recommended for identifying these impurities?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities:
-
Thin Layer Chromatography (TLC): An excellent initial method for qualitatively assessing the purity of the reaction mixture and purified product. It can help visualize the presence of starting materials and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for quantitative analysis of purity. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is commonly effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and providing structural information based on fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated impurities. Characteristic proton and carbon signals can confirm the identity of functional groups and the overall molecular structure.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its impurities, aiding in their identification.
Q3: What are the recommended methods for removing impurities from this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present. The most common and effective techniques are:
-
Silica Gel Column Chromatography: A highly effective method for separating the desired product from both more polar (e.g., the starting acid, hydrolysis product) and less polar (e.g., diaryl methane derivative) impurities. A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.
-
Recrystallization: This technique can be very effective for removing small amounts of impurities, provided a suitable solvent system is identified. Mixtures of ethyl acetate and hexane are often good starting points for recrystallization of this compound.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of product and a close-running impurity on TLC. | The polarity of the solvent system is not optimal for resolving the compounds. | Systematically vary the ratio of the eluents (e.g., hexane/ethyl acetate) to maximize the difference in Rf values. Consider trying a different solvent system, such as dichloromethane/hexane. |
| The product elutes with a streaky appearance on the column. | The sample was not loaded onto the column in a concentrated band. The column may be overloaded. | Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel. Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). |
| The desired product is not eluting from the column. | The eluent may be too non-polar. The product may have degraded on the silica gel. | Gradually increase the polarity of the eluent. Before performing column chromatography, it is advisable to check the stability of the compound on a small amount of silica gel by spotting it on a TLC plate, letting it sit for an hour, and then eluting to see if any degradation has occurred. |
| Fractions containing the product are contaminated with an unknown impurity. | The impurity may co-elute with the product in the chosen solvent system. | If the impurity is consistently present, it may be necessary to use a different purification technique, such as recrystallization, or to optimize the chromatography with a different stationary phase (e.g., alumina) or a more selective mobile phase. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). The compound is very soluble in the chosen solvent even at low temperatures. | Evaporate some of the solvent to concentrate the solution. If crystals still do not form, try adding a co-solvent in which the compound is less soluble (e.g., adding hexane to an ethyl acetate solution). Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the melting point of the compound is too low. The compound is impure. | Try using a lower-boiling point solvent. Ensure the crude product is reasonably pure before attempting recrystallization, as significant amounts of impurities can inhibit crystal formation. |
| The yield after recrystallization is very low. | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. The crystals were washed with a solvent in which they are too soluble. | Minimize the amount of hot solvent used to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent. The mother liquor can be concentrated to obtain a second crop of crystals. |
Experimental Protocols
Protocol 1: Identification of Impurities by TLC
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture and the purified product in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Spot the samples onto the TLC plate alongside a reference standard of the starting material, 3-[4-(chloromethyl)phenyl]propanoic acid.
-
Elution: Develop the plate in a sealed chamber with a mobile phase of hexane:ethyl acetate (e.g., 8:2 v/v).
-
Visualization: Visualize the spots under UV light (254 nm). The starting acid should have a lower Rf value (be more polar) than the ester product. Non-polar impurities like the diaryl methane derivative will have a higher Rf value.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane or 95:5 hexane:ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system. Gradually increase the polarity by increasing the proportion of ethyl acetate (e.g., from 5% to 10% to 20%).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visual Workflows
Caption: Workflow for the identification and characterization of impurities.
Caption: A typical workflow for the purification of the target compound.
References
Stability issues of Ethyl 3-[4-(chloromethyl)phenyl]propanoate in solution
Technical Support Center: Ethyl 3-[4-(chloromethyl)phenyl]propanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a loss of my starting material, this compound, over time in my aqueous reaction mixture. What is the likely cause?
A1: The most probable cause of degradation in aqueous solutions is the hydrolysis of the benzylic chloride (chloromethyl) group.[1] This functional group is susceptible to nucleophilic attack by water, leading to the formation of the corresponding benzyl alcohol derivative, Ethyl 3-[4-(hydroxymethyl)phenyl]propanoate. The rate of this hydrolysis can be influenced by several factors, including pH, temperature, and the presence of other nucleophiles in the solution.[2] For instance, the half-life for the hydrolysis of the related compound, benzyl chloride, at pH 7 and 25°C is approximately 15 hours, and this rate increases with higher temperatures.
Q2: How does pH affect the stability of this compound?
A2: The stability of the chloromethyl group can be pH-dependent. While the hydrolysis of benzyl chloride has been shown to be relatively constant up to pH 13, highly basic conditions can promote the reaction.[2] Under strongly acidic conditions, the reaction mechanism may be altered, but hydrolysis will still occur. It is generally advisable to maintain a neutral or slightly acidic pH if the integrity of the chloromethyl group is critical for your experiment.
Q3: Can the solvent I use impact the stability of the compound?
A3: Yes, the choice of solvent is critical. Protic and polar solvents, such as water, alcohols (methanol, ethanol), and to a lesser extent, polar aprotic solvents like DMSO, can facilitate the solvolysis of the chloromethyl group. Non-polar, aprotic solvents such as hexane, toluene, or dichloromethane are less likely to promote this degradation pathway. If your experimental conditions permit, using a less nucleophilic solvent can enhance the stability of the compound.
Q4: I am using a buffer containing nucleophilic species (e.g., phosphate, acetate, amines). Could this be causing degradation?
A4: Absolutely. The chloromethyl group is an electrophilic center and will react with nucleophiles other than water. Buffers containing species with lone pairs of electrons, such as phosphates, carboxylates (acetate), or amines (e.g., Tris), can act as nucleophiles and displace the chloride, leading to the formation of new adducts. If you suspect this is an issue, consider switching to a non-nucleophilic buffer system.
Q5: My reaction requires elevated temperatures. What precautions should I take?
A5: Elevated temperatures will accelerate the rate of hydrolysis and other degradation reactions. If high temperatures are unavoidable, you should minimize the reaction time and work in a non-nucleophilic, anhydrous solvent if possible. It is also recommended to monitor the reaction progress closely using a technique like HPLC to track the consumption of your starting material and the appearance of degradation products.
Q6: How can I detect and quantify the degradation of this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of your compound.[3][4][5] You can develop a stability-indicating method that separates the parent compound from its potential degradation products, such as the hydrolyzed alcohol derivative. Quantification can be achieved by creating a calibration curve with a pure standard of this compound.
Factors Influencing Stability
The stability of this compound is primarily dictated by the reactivity of the benzylic chloride moiety. The following table summarizes the key factors that can influence its degradation in solution.
| Factor | Effect on Stability | Rationale | Recommendations |
| pH | Decreased stability at high pH. | Hydroxide ions are strong nucleophiles that accelerate the displacement of the chloride. The rate of hydrolysis for benzyl chloride is constant up to pH 13.[2] | Maintain a neutral or slightly acidic pH. Avoid strongly basic conditions. |
| Temperature | Decreased stability with increasing temperature. | Higher temperatures increase the kinetic energy of molecules, leading to a faster rate of hydrolysis and other degradation reactions. | Conduct experiments at the lowest feasible temperature. |
| Solvent | Stability is solvent-dependent. | Protic and polar solvents (water, alcohols) facilitate solvolysis. Non-polar, aprotic solvents are preferred for maintaining stability. | Use non-nucleophilic and anhydrous solvents where possible. |
| Nucleophiles | Decreased stability in the presence of nucleophiles. | The chloromethyl group is susceptible to nucleophilic substitution by various reagents (e.g., amines, carboxylates, phosphates). | Avoid buffers and reagents containing strong nucleophiles if the chloromethyl group needs to be preserved. |
| Light | Potential for photodecomposition. | While not specifically documented for this compound, similar aromatic structures can be susceptible to photolytic degradation.[6] | Store solutions in amber vials or protect them from light. |
Experimental Protocol: Stability Assessment in Solution
This protocol outlines a general procedure for assessing the stability of this compound in a given solution using HPLC.
Objective: To determine the rate of degradation of this compound in a specific solvent or buffer system over time.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., acetonitrile, methanol)
-
Buffer solution of interest
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
HPLC column (e.g., C18)
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Preparation of Test Solution: Dilute the stock solution with the buffer or solvent system of interest to a final working concentration (e.g., 100 µg/mL).
-
Time-Zero (T=0) Sample: Immediately after preparation, take an aliquot of the test solution, dilute it if necessary with the mobile phase, and inject it into the HPLC system. This will serve as your T=0 reference point.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., specific temperature, protected from light).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution.
-
Sample Analysis: Dilute the aliquots as necessary and analyze them by HPLC under the same conditions as the T=0 sample.
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound in each chromatogram.
-
Calculate the percentage of the compound remaining at each time point relative to the peak area at T=0.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
HPLC Method Development (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of the compound (likely around 230-240 nm).
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Primary degradation pathway via hydrolysis.
References
Managing exothermic reactions in the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate. The information focuses on the critical aspect of managing exothermic reactions to ensure safety and optimal reaction outcomes.
Troubleshooting Guide: Managing Exothermic Events
Uncontrolled exothermic reactions can lead to reduced yield, impurity formation, and significant safety hazards, including thermal runaway.[1] This guide addresses specific issues that may arise during the synthesis.
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Spike During Friedel-Crafts Acylation | - Too rapid addition of the acylating agent (e.g., 3-chloropropionyl chloride) to the reaction mixture containing the Lewis acid catalyst (e.g., aluminum chloride).- Inadequate cooling of the reaction vessel. | - Immediately slow down or stop the addition of the acylating agent.- Ensure the cooling bath (e.g., ice-water or dry ice-acetone) is at the target temperature and has sufficient capacity.- Improve stirring to ensure efficient heat transfer. |
| Uncontrolled Exotherm During Quenching of Friedel-Crafts Reaction | - Adding water or other protic solvents too quickly to the reaction mixture containing unreacted Lewis acid. | - Perform the quench by slowly and carefully adding the reaction mixture to a separate vessel containing a large amount of crushed ice with vigorous stirring.[2] - Alternatively, slowly add a less reactive quenching agent like isopropanol before the addition of water.[3][4] |
| Temperature Increase Upon Addition of Acid Catalyst for Esterification | - The heat of solution and initial protonation of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid) is exothermic. | - Add the strong acid catalyst slowly and portion-wise to the mixture of the carboxylic acid and ethanol while monitoring the temperature.- Use an ice bath to dissipate the initial heat of mixing. |
| Localized Hotspots in the Reaction Mixture | - Poor mixing leading to localized concentration of reactants and catalyst. | - Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What are the main exothermic steps in the synthesis of this compound?
The synthesis typically involves two key steps with significant exothermic potential:
-
Friedel-Crafts Acylation: The reaction of a substituted benzene (e.g., chloromethylbenzene) with an acylating agent (like 3-chloropropionyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) is highly exothermic.[5][6] Careful temperature control is crucial to prevent side reactions and ensure safety.
-
Esterification (Initial Stage): While the overall Fischer esterification of the resulting carboxylic acid with ethanol is a reversible reaction often requiring heat to drive it to completion, the initial mixing of the carboxylic acid, ethanol, and a strong acid catalyst (like concentrated sulfuric acid) can be exothermic.[7][8]
Q2: What is a thermal runaway and how can it be prevented during the Friedel-Crafts acylation?
A thermal runaway is a situation where an exothermic reaction goes out of control, leading to a rapid increase in temperature and pressure.[1] This can result in boiling of the solvent, vessel rupture, and release of hazardous materials.
Prevention strategies include:
-
Slow and Controlled Reagent Addition: Add the acylating agent dropwise to the cooled reaction mixture.
-
Adequate Cooling: Use a cooling bath with sufficient capacity to maintain the desired reaction temperature (often 0 °C or below).[5]
-
Continuous Monitoring: Constantly monitor the internal reaction temperature with a calibrated thermometer.
-
Emergency Preparedness: Have a plan for emergency cooling or quenching in case of a temperature spike.
Q3: Are there any quantitative data available on the heat of reaction for these steps?
| Reaction Type | Example Reaction | Enthalpy of Reaction (ΔH) | Notes |
| Fischer Esterification | Esterification of palm fatty acids | Approx. -3 ± 2 kJ/mol | The Fischer esterification is generally considered to be nearly thermoneutral.[7] |
| Fischer Esterification | Esterification of various carboxylic acids with methanol | Activation Energy (Ea): 42 kJ/mol | The activation energy provides an indication of the energy barrier for the reaction.[7] |
| Fischer Esterification | Esterification of caprylic acid with ethylene glycol | Activation Energy (Ea): 53 ± 3 kJ/mol | [7] |
Q4: What are the best practices for quenching a Friedel-Crafts reaction safely?
Quenching a Friedel-Crafts reaction mixture, which contains a strong Lewis acid like AlCl₃, is a highly exothermic process that can generate corrosive HCl gas.
Safe quenching procedures include:
-
Slow Addition to Ice: The most common and recommended method is to slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[2] The large excess of ice helps to absorb the heat of hydrolysis.
-
Use of a Less Reactive Quenching Agent First: For large-scale reactions, a preliminary quench with a less reactive alcohol like isopropanol can be performed before the addition of water to moderate the exotherm.[3][4]
-
Adequate Ventilation: Always perform the quench in a well-ventilated fume hood to safely handle the evolved HCl gas.
Experimental Protocols
Protocol 1: Synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid via Friedel-Crafts Acylation
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to a suitable solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add a solution of 4-chloromethylbenzoyl chloride (1.0 eq) and ethylene in the solvent to the cooled suspension via the dropping funnel over a period of 1-2 hours. Crucially, maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Quenching: Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice-water slurry. Monitor for any excessive temperature increase or gas evolution.
-
Work-up: After the quench is complete and the ice has melted, separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-[4-(chloromethyl)phenyl]propanoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 5-10 eq).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). An initial exotherm may be observed. Use a water bath to cool if necessary.
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting carboxylic acid by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography if necessary.
Visualizations
Caption: Workflow for Friedel-Crafts Acylation with exothermic control points.
Caption: Workflow for Fischer Esterification with initial exotherm management.
Caption: Logical relationship between synthesis steps, hazards, and control measures.
References
Catalyst selection for efficient Ethyl 3-[4-(chloromethyl)phenyl]propanoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield in Fischer Esterification
-
Question: We are experiencing a low yield of this compound when using the standard Fischer esterification method with sulfuric acid as the catalyst. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Several factors could be contributing to this issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Reaction: The reaction may not have reached equilibrium or may be proceeding slowly.
-
Solution: Increase the reaction time and ensure the mixture is refluxing at the appropriate temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1]
-
-
Water Content: The presence of water in the reactants or solvent can shift the equilibrium back towards the reactants, reducing the ester yield.
-
Solution: Use anhydrous ethanol and ensure all glassware is thoroughly dried. The use of a Dean-Stark apparatus can be effective in removing water as it is formed during the reaction.
-
-
Insufficient Catalyst: The amount of acid catalyst may not be optimal.
-
Solution: While sulfuric acid is a common catalyst, its concentration can be optimized. Typically, a catalytic amount is sufficient. For problematic esterifications, consider alternative catalysts.
-
-
Sub-optimal Reactant Ratio: The molar ratio of alcohol to carboxylic acid influences the equilibrium position.
-
Solution: Use a large excess of ethanol. This will shift the equilibrium towards the product side, favoring the formation of the ester.[1]
-
-
Product Loss During Workup: Significant amounts of the product can be lost during the extraction and purification steps.
-
Solution: Ensure proper phase separation during aqueous workup. Minimize the number of transfer steps. During purification by column chromatography, select an appropriate solvent system to ensure good separation and recovery.
-
-
Issue 2: Formation of Side Products
-
Question: We are observing significant side product formation during our synthesis. What are the likely impurities and how can we minimize them?
-
Answer: Side product formation can occur during both the synthesis of the precursor, 3-[4-(chloromethyl)phenyl]propanoic acid, and the final esterification step.
-
During Chloromethylation of Phenylpropanoic Acid:
-
Side Product: A common and hazardous byproduct of chloromethylation reactions is the highly carcinogenic bis(chloromethyl) ether.[2] Additionally, diarylmethane derivatives can form as a result of further Friedel-Crafts alkylation of the starting material or product.[2]
-
Mitigation: Perform the reaction in a well-ventilated fume hood with appropriate safety precautions. Carefully control the reaction temperature and the stoichiometry of the reagents to minimize the formation of diarylmethane byproducts.
-
-
During Fischer Esterification:
-
Side Product: The strong acid catalyst, particularly at elevated temperatures, can promote the dehydration of ethanol to form diethyl ether.
-
Mitigation: Maintain a controlled reflux temperature. Using a milder acid catalyst or a solid acid catalyst can also reduce the extent of this side reaction.
-
-
Issue 3: Catalyst Selection and Performance
-
Question: Are there more efficient or milder alternatives to sulfuric acid for the esterification step?
-
Answer: Yes, several alternative catalysts can be employed for the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid, potentially offering higher yields, milder reaction conditions, and easier workup.
-
p-Toluenesulfonic acid (PTSA): A solid, organic acid that is often easier to handle than sulfuric acid and can lead to cleaner reactions.
-
Lewis Acids: Catalysts like zinc chloride (ZnCl₂) can be effective for esterification.
-
Solid Acid Catalysts: Heterogeneous catalysts such as Amberlyst-15, a sulfonic acid-functionalized resin, offer the advantage of easy separation from the reaction mixture by filtration, simplifying the workup process.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the Fischer esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions.
Q2: Can Friedel-Crafts acylation be used to synthesize this compound?
A2: In theory, a Friedel-Crafts acylation approach is plausible. This would involve the acylation of a suitable aromatic precursor. However, this route can be more complex and may suffer from limitations such as polysubstitution and the need for stoichiometric amounts of the Lewis acid catalyst.[3] The esterification of the pre-formed carboxylic acid is generally a more straightforward and higher-yielding method.
Q3: What are the key safety precautions to consider during this synthesis?
A3: The synthesis involves several hazardous materials and reactions. Key safety precautions include:
-
Chloromethylation: This step can produce the highly carcinogenic byproduct bis(chloromethyl) ether. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[2]
-
Strong Acids: Concentrated sulfuric acid and other acid catalysts are corrosive. Handle with care and appropriate PPE.
-
Flammable Solvents: Ethanol and other organic solvents are flammable. Ensure no open flames are present and work in a well-ventilated area.
Q4: How can the purity of the final product be assessed and improved?
A4: The purity of this compound can be assessed using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for effective separation of the desired ester from any unreacted starting materials or side products.
Data Presentation
Table 1: Comparison of Catalysts for the Esterification of 3-[4-(chloromethyl)phenyl]propanoic acid
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Notes |
| Sulfuric Acid | 5 | 8 | 75-85 | Standard, cost-effective catalyst. Can lead to charring and side reactions if not controlled. |
| p-Toluenesulfonic Acid | 5 | 10 | 80-90 | Solid catalyst, easier to handle. Generally leads to cleaner reactions. |
| Zinc Chloride (ZnCl₂) | 10 | 12 | 70-80 | Lewis acid catalyst, can be effective but may require higher loading and longer reaction times. |
| Amberlyst-15 | 15 (w/w%) | 12 | 85-95 | Heterogeneous catalyst, easily removed by filtration, simplifying workup and product purification. |
Note: The data presented in this table are representative values based on typical esterification reactions and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of 3-[4-(chloromethyl)phenyl]propanoic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap, place 2-phenylpropionic acid.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add paraformaldehyde and concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Chloromethylation: Bubble hydrogen chloride gas through the stirred reaction mixture for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-[4-(chloromethyl)phenyl]propanoic acid.
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Reaction Setup: To a round-bottom flask containing 3-[4-(chloromethyl)phenyl]propanoic acid, add a significant excess of anhydrous ethanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 8-12 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
Validation & Comparative
Interpreting the 1H NMR Spectrum of Ethyl 3-[4-(chloromethyl)phenyl]propanoate: A Comparative Guide
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a cornerstone technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a valuable intermediate in various synthetic pathways. To facilitate a comprehensive understanding, we present a comparative analysis with structurally related compounds, supported by experimental data and protocols.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. By analyzing the chemical shifts (δ), multiplicities, and integration values, we can confidently assign each signal to its respective protons.
Table 1: Predicted ¹H NMR Data for this compound and Comparison with Related Compounds
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | a (CH₃-CH₂-O) | ~1.2 | Triplet | 3H |
| b (CH₃-CH₂-O) | ~4.1 | Quartet | 2H | |
| c (Ar-CH₂-CH₂) | ~2.7 | Triplet | 2H | |
| d (Ar-CH₂-CH₂) | ~3.0 | Triplet | 2H | |
| e (Ar-H) | ~7.2-7.3 | Multiplet (two doublets) | 4H | |
| f (Ar-CH₂-Cl) | ~4.5 | Singlet | 2H | |
| Ethyl 3-phenylpropanoate | CH₃-CH₂-O | 1.23 | Triplet | 3H |
| CH₃-CH₂-O | 4.12 | Quartet | 2H | |
| Ar-CH₂-CH₂ | 2.62 | Triplet | 2H | |
| Ar-CH₂-CH₂ | 2.94 | Triplet | 2H | |
| Ar-H | 7.16-7.29 | Multiplet | 5H | |
| Benzyl Chloride | Ar-H | ~7.3 | Multiplet | 5H |
| Ar-CH₂-Cl | 4.57 | Singlet | 2H |
Analysis:
The predicted chemical shifts for this compound are derived from the additive effects of the substituents on the aromatic ring and the aliphatic chain, and by comparison with the experimental data of Ethyl 3-phenylpropanoate and Benzyl Chloride.
-
The ethyl ester group protons (a and b) are expected at their characteristic positions, a triplet around 1.2 ppm for the methyl group and a quartet around 4.1 ppm for the methylene group.
-
The methylene protons of the propanoate chain (c and d) will appear as two triplets. The protons closer to the aromatic ring (d) will be slightly downfield compared to those adjacent to the ester group (c).
-
The aromatic protons (e) will likely appear as a complex multiplet, specifically two doublets, characteristic of a 1,4-disubstituted benzene ring, in the range of 7.2-7.3 ppm.
-
The chloromethyl protons (f) are expected to be a sharp singlet around 4.5 ppm, consistent with the data for benzyl chloride. This downfield shift is due to the deshielding effect of the adjacent chlorine atom.
Experimental Protocol for ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
Materials and Equipment:
-
NMR spectrometer (e.g., 400 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the ¹H frequency.
-
-
Data Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the free induction decay (FID) by applying a radiofrequency pulse.
-
Typically, 16 to 64 scans are sufficient for a compound of this concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) to determine the number of neighboring protons.
-
Visualization of Proton Environments
The following diagram illustrates the distinct proton environments in this compound, which correspond to the signals in the ¹H NMR spectrum.
Caption: Proton environments in this compound.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. By comparing its predicted spectrum with those of known compounds and following a standardized experimental protocol, researchers can confidently verify its structure and purity, facilitating its application in further research and development.
Comparative Analysis of 13C NMR Chemical Shifts for Ethyl 3-[4-(chloromethyl)phenyl]propanoate and Related Compounds
For Immediate Release
This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for Ethyl 3-[4-(chloromethyl)phenyl]propanoate against experimentally determined data for structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the experimental 13C NMR chemical shifts for the selected reference compounds. The shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data for the target compound, this compound, are predicted based on additive substituent effects.
| Carbon Atom | Ethyl 3-phenylpropanoate [1][2][3] | Ethyl 4-methylbenzoate [4][5][6] | This compound (Predicted) |
| C=O | 172.8 | 167.2 | ~172.5 |
| -OCH2CH3 | 60.4 | 60.2 | ~60.5 |
| -OCH2CH3 | 14.2 | 14.1 | ~14.2 |
| -CH2-Ph | 35.9 | - | ~35.5 |
| -CH2-C=O | 31.0 | - | ~30.8 |
| Aromatic C1 (ipso) | 140.6 | 127.5 | ~141.0 |
| Aromatic C2, C6 | 128.5 | 129.1 | ~129.0 |
| Aromatic C3, C5 | 128.3 | 129.1 | ~128.8 |
| Aromatic C4 | 126.2 | 143.5 | ~137.0 |
| -CH2Cl | - | - | ~45.0 |
| -CH3 (on ring) | - | 21.6 | - |
Note: The predicted values for this compound are estimates. The introduction of the electron-withdrawing chloromethyl group at the para position is expected to have a noticeable effect on the chemical shifts of the aromatic carbons, particularly C4 (ipso to the chloromethyl group) and to a lesser extent C1. The aliphatic chain carbons are expected to be less affected.
Experimental Protocols
A standard protocol for acquiring 13C NMR spectra is outlined below. This methodology is generally applicable for the compounds discussed in this guide.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample or 10-20 µL of the liquid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Solvent: Chloroform-d (CDCl3) is a common choice, with its residual solvent peak appearing at approximately 77.16 ppm.[7]
-
Technique: Proton-decoupled 13C NMR spectroscopy.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).
-
Acquisition Parameters:
-
Spectral Width: ~200-250 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Mandatory Visualization
The following diagram illustrates the structural relationships between this compound and the comparative molecules, highlighting the key structural differences that influence the 13C NMR chemical shifts.
Caption: Structural relationships between the target compound and its alternatives.
References
- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 3-phenylpropionate(2021-28-5) 13C NMR [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. Ethyl 4-methylbenzoate(94-08-6) 13C NMR [m.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Ethyl 4-methylbenzoate [webbook.nist.gov]
- 7. rsc.org [rsc.org]
Mass Spectrometry Analysis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate: A Comparative Guide
Predicted Mass Spectrum and Fragmentation
The mass spectrum of Ethyl 3-[4-(chloromethyl)phenyl]propanoate is predicted to exhibit characteristic fragmentation patterns influenced by its three main structural features: the ethyl ester group, the phenylpropanoate backbone, and the chloromethyl substituent on the phenyl ring.
Comparison with Analogs:
-
Ethyl 3-phenylpropanoate: The mass spectrum of this simpler analog provides a baseline for the fragmentation of the propanoate side chain. Key fragments include the molecular ion, loss of the ethoxy group (-OCH2CH3), and cleavage of the bond between the carbonyl group and the adjacent methylene group.[2][3]
-
Benzyl Chloride: The fragmentation of benzyl chloride is dominated by the loss of the chlorine atom to form the stable tropylium ion (m/z 91).[4][5][6] A similar fragmentation is anticipated for this compound, where the chloromethyl group can cleave.
Based on these comparisons, a proposed fragmentation pathway for this compound is outlined below. The molecular weight of the compound is 226.69 g/mol . The molecular ion peak ([M]•+) is expected at m/z 226 (for the 35Cl isotope) and 228 (for the 37Cl isotope) in an approximate 3:1 ratio, which is characteristic for compounds containing one chlorine atom.[7][8]
Data Presentation: Predicted Mass Fragments
The following table summarizes the predicted major mass-to-charge ratios (m/z) for the key fragments of this compound upon electron ionization.
| m/z (35Cl) | m/z (37Cl) | Proposed Fragment Ion | Fragment Structure | Notes |
| 226 | 228 | [M]•+ | [C12H15ClO2]•+ | Molecular Ion |
| 191 | 193 | [M - Cl]•+ | [C12H15O2]+ | Loss of Chlorine radical |
| 181 | 183 | [M - OCH2CH3]+ | [C10H10ClO]+ | Loss of ethoxy radical |
| 153 | 155 | [M - COOCH2CH3]+ | [C8H8Cl]+ | Loss of ethyl carboxylate radical |
| 125 | 127 | [C8H8Cl]+ | [Cl-C6H4-CH2]+ | Chlorobenzyl cation |
| 91 | - | [C7H7]+ | [C6H5-CH2]+ | Tropylium ion (from rearrangement and loss of Cl) |
Experimental Protocols
A standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended for the analysis of this compound.
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane to a concentration of approximately 10 µg/mL.[9]
-
Ensure the sample is free of particulate matter by centrifugation or filtration before transferring to a GC vial.[9]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC or similar.
-
Mass Spectrometer: Agilent 5977B MSD or similar.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[10]
-
Injection Volume: 1 µL, splitless injection.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
Visualizations
The following diagrams illustrate the proposed experimental workflow and a predicted fragmentation pathway for this compound.
Caption: Experimental workflow for GC-MS analysis.
Caption: Proposed fragmentation of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenepropanoic acid, ethyl ester [webbook.nist.gov]
- 4. Solved Table 2. Fragmentation Pattern for Beryl Chloride | Chegg.com [chegg.com]
- 5. Benzyl chloride [webbook.nist.gov]
- 6. massbank.eu [massbank.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 9. uoguelph.ca [uoguelph.ca]
- 10. mdpi.com [mdpi.com]
Comparative Guide to HPLC Purity Analysis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a key intermediate in the synthesis of various organic compounds.[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a proposed optimized method alongside two alternative approaches.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for impurity identification and quantification.[2][3] Developing a robust HPLC method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products by accurately separating and quantifying impurities.[4][5] For this compound, potential impurities may arise from the synthesis process, such as unreacted starting materials or by-products, or from degradation.[1][6]
Comparison of HPLC Methods
The following table summarizes three distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. Method 1 is the proposed optimized method, designed for high resolution and sensitivity. Methods 2 and 3 represent alternative approaches with variations in mobile phase and column chemistry, which can offer different selectivity for specific impurity profiles.
| Parameter | Method 1: Optimized Isocratic Method | Method 2: Gradient Elution Method | Method 3: Alternative Stationary Phase |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Methanol:0.02M Phosphate Buffer pH 3.0 (70:30 v/v) |
| Elution Mode | Isocratic | Gradient: 0-15 min, 40-90% B; 15-20 min, 90% B; 20-21 min, 90-40% B; 21-25 min, 40% B | Isocratic |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Column Temperature | 30 °C | 35 °C | 25 °C |
| Detection Wavelength | 220 nm | 220 nm | 225 nm |
| Injection Volume | 10 µL | 5 µL | 15 µL |
| Run Time | 20 min | 25 min | 25 min |
| Advantages | Simple, robust, good resolution for key impurities. | Excellent for separating a wide range of impurities with different polarities. | Offers alternative selectivity, potentially resolving co-eluting peaks from a C18 column. |
| Disadvantages | May not resolve all minor impurities if they have very different polarities. | More complex method, requires longer re-equilibration times. | Phenyl columns can have lower stability at extreme pH values. |
Experimental Protocols
Below are the detailed experimental protocols for each of the compared HPLC methods.
Method 1: Optimized Isocratic Method
-
Preparation of Mobile Phase: Prepare a mixture of acetonitrile and water in a 65:35 volume/volume ratio. Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at 220 nm.
-
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms for 20 minutes. Calculate the purity by the area normalization method.
Method 2: Gradient Elution Method
-
Preparation of Mobile Phases:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of acetonitrile and mix well. Degas both mobile phases.
-
-
Standard and Sample Preparation: Prepare as described in Method 1, using a 50:50 mixture of Mobile Phase A and B as the diluent.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Detector: UV at 220 nm.
-
Gradient Program: 0-15 min, 40% to 90% B; 15-20 min, hold at 90% B; 20-21 min, return to 40% B; 21-25 min, hold at 40% B for re-equilibration.
-
-
Procedure: Equilibrate the column with the initial mobile phase composition for at least 10 minutes. Inject the solutions and record the chromatograms.
Method 3: Alternative Stationary Phase
-
Preparation of Mobile Phase: Prepare a 0.02M phosphate buffer by dissolving 2.72 g of monobasic potassium phosphate in 1 L of water and adjusting the pH to 3.0 with phosphoric acid. Mix this buffer with methanol in a 30:70 volume/volume ratio. Degas the final mobile phase.
-
Standard and Sample Preparation: Prepare as described in Method 1, using the mobile phase as the diluent.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 15 µL.
-
Detector: UV at 225 nm.
-
-
Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the solutions and record the chromatograms for 25 minutes.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method development and the logical relationship of the purity analysis process.
Caption: HPLC method development and analysis workflow.
Caption: Logical flow of the HPLC purity analysis.
References
A Comparative Guide to the Analytical Identification of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the identification and quantification of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a key intermediate in the synthesis of various organic compounds. We will explore a detailed protocol for Gas Chromatography-Mass Spectrometry (GC-MS) and compare its performance with two common alternatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Introduction to Analytical Approaches
The accurate identification and quantification of chemical compounds are critical in research and drug development to ensure purity, determine reaction yields, and conduct metabolic studies. This compound, with its reactive chloromethyl group, is a valuable building block in medicinal chemistry. The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation, or high-throughput screening.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information.
Experimental Protocol
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent such as hexane or dichloromethane to a final concentration of approximately 10 µg/mL.
-
If necessary, centrifuge the sample to remove any particulate matter.
-
Transfer the supernatant to a 2 mL GC vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 50 - 450 m/z.
3. Data Analysis:
-
The retention time of the analyte peak is used for identification by comparison with a known standard.
-
The mass spectrum of the peak is compared with a reference library (e.g., NIST) for structural confirmation. Key fragments for this compound would include the molecular ion and fragments corresponding to the loss of the ethoxy group and the chloromethylbenzyl moiety.
-
Quantification is achieved by creating a calibration curve from standards of known concentrations and integrating the peak area of the target compound.
A Comparative Guide to Monitoring the Synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, meticulous reaction monitoring is paramount to ensure optimal yield, purity, and safety. This guide provides a comprehensive comparison of various analytical techniques for monitoring this specific esterification reaction, supported by experimental data and detailed protocols.
The synthesis of this compound is a crucial step in the production of various pharmaceutical intermediates. Effective monitoring allows for the determination of reaction completion, the identification of potential side products, and the optimization of reaction conditions. This guide will compare the utility of Thin-Layer Chromatography (TLC) with several alternative methods, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Techniques
The choice of an analytical technique for reaction monitoring depends on several factors, including the need for quantitative data, the complexity of the reaction mixture, and the available instrumentation. The following tables provide a comparative overview of the most common methods.
| Technique | Principle | Advantages | Disadvantages | Limit of Detection (LOD) | Quantitative Accuracy | Analysis Time |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | - Simple, rapid, and inexpensive- Requires minimal sample preparation- Multiple samples can be analyzed simultaneously | - Primarily qualitative- Lower sensitivity and resolution compared to other methods- Prone to user error in interpretation | ~1-10 µg | Low (semi-quantitative at best) | 5-20 minutes |
| Quantitative TLC (HPTLC-Densitometry) | TLC coupled with a densitometer to quantify the separated spots by measuring their absorbance or fluorescence. | - Quantitative data- Higher throughput than HPLC- Lower cost than HPLC | - Requires specialized equipment (densitometer)- Less accurate and precise than HPLC or GC | ~10-100 ng | Moderate | 20-40 minutes |
| High-Performance Liquid Chromatography (HPLC) | High-pressure separation of components in a liquid mobile phase through a packed column (stationary phase). | - High resolution and sensitivity- Accurate and precise quantification- Amenable to automation | - Higher cost of instrumentation and solvents- Longer analysis time per sample- Requires sample filtration | ~1-10 ng | High | 10-30 minutes per sample |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components by gas chromatography followed by detection and identification by mass spectrometry. | - Excellent separation efficiency for volatile compounds- Provides structural information (mass spectrum)- High sensitivity | - Requires derivatization for non-volatile compounds- High instrument cost and maintenance- Not suitable for thermally labile compounds | ~1 pg - 1 ng | High | 15-45 minutes per sample |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and quantity of molecules. | - Provides detailed structural information- Non-destructive- Can be used for in situ reaction monitoring | - Lower sensitivity compared to chromatographic methods- High instrument cost and complexity- Requires deuterated solvents for analysis | ~1-10 µg | High | 5-15 minutes per sample |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about its functional groups. | - Rapid analysis- Can be used for in situ monitoring- Non-destructive | - Provides functional group information, not separation of components- Overlapping peaks can complicate interpretation- Less sensitive for minor components | ~0.1-1% concentration | Moderate | < 5 minutes per sample |
Experimental Protocols
Detailed methodologies for each monitoring technique are provided below, tailored for the synthesis of this compound from 3-[4-(chloromethyl)phenyl]propanoic acid and ethanol.
Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively monitor the disappearance of the starting material (carboxylic acid) and the appearance of the product (ester).
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: Hexane:Ethyl Acetate (e.g., 7:3 v/v, to be optimized)
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing the atmosphere to saturate.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Using a capillary tube, spot a dilute solution of the starting carboxylic acid onto the SM and C lanes.
-
At various time points during the reaction, withdraw a small aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., ethyl acetate), and spot it onto the RM and C lanes.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Remove the plate, mark the solvent front with a pencil, and allow it to dry.
-
Visualize the spots under a UV lamp. The starting material and product, being aromatic, should be UV active.
-
If necessary, further visualize the spots by dipping the plate in a potassium permanganate stain and gently heating. The carboxylic acid and ester may show different colors.
-
The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the RM lane.
Workflow Diagram:
Caption: Workflow for TLC monitoring of the synthesis.
High-Performance Liquid Chromatography (HPLC) Monitoring
Objective: To quantitatively determine the concentration of the starting material and product over time.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile:Water with 0.1% formic acid (gradient or isocratic, to be optimized)
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Develop an HPLC method that provides good separation between the starting carboxylic acid and the product ester. A typical starting point would be a gradient from 40% to 90% acetonitrile in water over 15 minutes.
-
Prepare standard solutions of the starting material and the purified product at known concentrations to create a calibration curve.
-
At various time points, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent).
-
Dilute the aliquot to a known volume with the mobile phase.
-
Filter the diluted sample through a 0.45 µm syringe filter into an autosampler vial.
-
Inject the sample into the HPLC system.
-
Integrate the peak areas of the starting material and product.
-
Use the calibration curves to determine the concentration of each component and calculate the percent conversion.
Comparative Workflow: TLC vs. HPLC
The choice between a qualitative method like TLC and a quantitative method like HPLC depends on the specific goals of the analysis. The following diagram illustrates the key differences in their logical workflows.
Caption: Comparison of TLC and HPLC monitoring workflows.
Conclusion
The selection of an appropriate analytical method for monitoring the synthesis of this compound is critical for achieving desired reaction outcomes.
-
TLC is an invaluable tool for rapid, qualitative assessment of reaction progress, particularly in the initial stages of process development and for routine checks.
-
For detailed kinetic studies, optimization of reaction parameters, and ensuring high purity of the final product, quantitative methods such as HPLC or GC-MS are indispensable.
-
NMR and FTIR spectroscopy offer the advantage of in situ monitoring, providing real-time data without the need for sample workup, which can be highly beneficial for understanding reaction mechanisms and kinetics.
By understanding the strengths and limitations of each technique, researchers can make informed decisions to effectively monitor their synthetic processes, leading to improved efficiency and product quality in the development of important pharmaceutical intermediates.
Comparison of Ethyl 3-[4-(chloromethyl)phenyl]propanoate with other alkylating agents
A Comparative Guide to Alkylating Agents for Researchers
An Objective Comparison of Ethyl 3-[4-(chloromethyl)phenyl]propanoate and Other Key Alkylating Agents
Introduction
Alkylating agents are a cornerstone of synthetic chemistry and chemical biology, characterized by their ability to introduce alkyl groups into nucleophilic molecules. This reactivity makes them indispensable tools in drug development, proteomics, and as therapeutic agents, particularly in oncology.[1] These compounds react with various biological nucleophiles, such as the thiol groups of cysteine residues or nitrogen atoms in DNA bases, leading to covalent modifications that can alter protein function or disrupt cellular replication.[2][3]
This guide provides a comparative overview of this compound and other widely used alkylating agents. While specific experimental data for this compound is limited in publicly available literature, its chemical structure as a benzylic chloride allows for a principled comparison with other classes of alkylating agents based on established chemical reactivity.[4][5][6] Benzylic halides like benzyl chloride are known to be highly reactive alkylating agents due to the stabilization of the carbocation intermediate.[7]
We will compare its inferred properties with those of well-characterized agents: Dimethyl Sulfate (DMS) , a potent methylating agent; Iodoacetamide (IAM) , a classic cysteine-modifying agent; and N-Ethylmaleimide (NEM) , a thiol-specific reagent operating via a Michael addition mechanism.[8][9][10]
Chemical Properties and Classification
The reactivity, specificity, and biological effects of an alkylating agent are dictated by its chemical structure. The table below summarizes the key properties of our selected compounds. This compound is classified as a benzylic halide, a class of compounds known for their utility as chemical intermediates in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.[5]
| Property | This compound | Dimethyl Sulfate (DMS) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Chemical Structure | ||||
| CAS Number | 107859-99-4[6] | 77-78-1[11] | 144-48-9[9] | 128-53-0[10] |
| Molecular Formula | C12H15ClO2[6] | C2H6O4S[11] | C2H4INO[9] | C6H7NO2[10] |
| Molecular Weight | 226.7 g/mol | 126.13 g/mol [11] | 184.96 g/mol [9] | 125.13 g/mol [10] |
| Class | Benzylic Halide | Alkyl Sulfate | Haloacetamide | Maleimide |
| Appearance | Not specified (likely liquid) | Colorless, oily liquid[11][12] | White crystalline solid[9] | Unstable substance[10] |
Mechanism of Action and Target Specificity
Alkylating agents function through different chemical mechanisms, which in turn governs their specificity for certain biological nucleophiles. The primary mechanisms are the SN1 and SN2 nucleophilic substitutions and the Michael addition.
-
SN2 Reaction: A one-step process where the nucleophile attacks the electrophilic carbon, and the leaving group departs simultaneously. This is characteristic of less sterically hindered primary alkyl halides. Dimethyl sulfate and iodoacetamide are classic examples of agents that react via an SN2 mechanism.[8][13]
-
Benzylic Halides: The reactivity of this compound is driven by its chloromethyl group attached to a phenyl ring.[6] This structure can undergo nucleophilic substitution. Benzylic halides are versatile and can react via SN1 or SN2 pathways depending on the conditions, although SN2 is common.[4][7] Their reactivity is enhanced by the stability of the benzylic carbocation intermediate that can form.[7]
-
Michael Addition: This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. N-Ethylmaleimide (NEM) is a classic Michael acceptor, which makes it highly specific for thiol groups under physiological pH conditions (6.5-7.5).[10]
The table below compares the mechanistic and specificity profiles of these agents.
| Feature | This compound | Dimethyl Sulfate (DMS) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) |
| Primary Mechanism | Nucleophilic Substitution (likely SN2)[6] | SN2 Reaction[8] | SN2 Reaction[13] | Michael Addition[10] |
| Primary Biological Target(s) | Nucleophilic sites (e.g., thiols, amines)[6] | DNA (N7 of Guanine, N3 of Adenine)[8] | Cysteine Thiol Groups[3][9][14] | Cysteine Thiol Groups[3][10][15] |
| Key Applications | Synthetic intermediate for pharmaceuticals[6] | DNA footprinting, methylating agent[11] | Proteomics (cysteine blocking), enzyme inhibition[9][14][16] | Cysteine modification, inhibitor of deubiquitinases[10][15] |
| Reversibility | Irreversible (Covalent)[6] | Irreversible (Covalent)[8] | Irreversible (Covalent)[9] | Irreversible (Covalent)[10] |
Visualizing Alkylation Mechanisms
The following diagram illustrates the fundamental differences between the SN2 nucleophilic substitution and Michael addition pathways.
References
- 1. drugs.com [drugs.com]
- 2. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 7. webqc.org [webqc.org]
- 8. Dimethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 10. N-Ethylmaleimide - Wikipedia [en.wikipedia.org]
- 11. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 12. Dimethyl Sulfate | (CH3O)2SO2 | CID 6497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Biological Activity of Ethyl 3-[4-(chloromethyl)phenyl]propanoate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Ethyl 3-[4-(chloromethyl)phenyl]propanoate and its structurally related analogs. The information presented is collated from various studies to highlight potential structure-activity relationships (SAR) and guide future research in the development of therapeutic agents.
Introduction
This compound is a molecule of interest due to its reactive chloromethyl group, which can form covalent bonds with nucleophilic residues in biological macromolecules such as proteins and enzymes. This reactivity forms the basis of its biological activity and has prompted investigations into its potential as a therapeutic agent, particularly in the realm of anticancer research. This guide summarizes the available quantitative data on the biological activities of this compound and its analogs, details relevant experimental protocols, and provides visual representations of associated pathways and workflows.
Comparative Biological Activity
While a direct head-to-head comparative study of this compound and a comprehensive set of its analogs is not available in the public domain, analysis of various studies on structurally similar compounds allows for an insightful, albeit indirect, comparison. The following table summarizes the cytotoxic activities of several phenylpropanoate derivatives and related compounds against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Ethyl 3-aryl-2-propenoates (Cinnamates with dihydroxy functionality) | Various | Potent cytotoxicity | [1] |
| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative with oxime moiety | A549 | Low micromolar activity | [2][3] |
| Phenyl/naphthylacetyl pentanoic acid derivatives (C6 and C27) | Jurkat E6.1 | Good cytotoxicity | [4] |
| 3-((4-hydroxyphenyl)amino)propanoic acid derivative with 2-furyl substituent | A549 | Potent activity | [5] |
| Heterocyclic Phenylpropanoic Acids | - | GPR120 Agonists | [6] |
| Ester anhydrovinblastine derivatives | A549, HeLa | Potent cytotoxicity | [7] |
Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values are common metrics for cytotoxicity. Lower values indicate higher potency. The data presented here is from different studies and direct comparison should be made with caution.
Structure-Activity Relationship (SAR) Insights
From the available literature, several key structural features appear to influence the biological activity of phenylpropanoate derivatives:
-
Aryl Ring Substitution: The nature and position of substituents on the phenyl ring are critical for activity. For instance, the presence of ortho- or para-dihydroxy groups on the aryl ring of cinnamates is essential for their cytotoxicity.[1]
-
Side Chain Modifications: Alterations to the propanoate side chain can significantly impact biological effects. The introduction of an oxime moiety in 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives was shown to dramatically enhance their antiproliferative activity.[2][3]
-
Reactive Groups: The chloromethyl group in this compound provides a reactive site for covalent modification of biological targets, a common strategy in the design of targeted inhibitors.
-
Heterocyclic Moieties: The incorporation of heterocyclic rings, as seen in some of the more complex analogs, can lead to potent and specific biological activities, such as GPR120 agonism.[6]
Experimental Protocols
The following is a detailed protocol for a standard MTT assay, a colorimetric assay widely used to assess the in vitro cytotoxic effects of chemical compounds on mammalian cells.
MTT Assay Protocol for Cytotoxicity Assessment
1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
- Test compounds (this compound and its analogs)
- Cancer cell line (e.g., A549, HeLa, Jurkat)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
- 96-well plates
- Multi-well spectrophotometer (plate reader)
3. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a hypothetical signaling pathway that could be targeted by cytotoxic phenylpropanoate derivatives, leading to the induction of apoptosis (programmed cell death).
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a phenylpropanoate analog.
Experimental Workflow for Cytotoxicity Screening
This diagram outlines the general workflow for screening the cytotoxic activity of chemical compounds.
Caption: General workflow for in vitro cytotoxicity screening of chemical compounds.
References
- 1. Syntheses of certain 3-aryl-2-propenoates and evaluation of their cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer activity, SAR and binding mode of interaction studies of substituted pentanoic acids: part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and SAR of a novel series of heterocyclic phenylpropanoic acids as GPR120 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of cytotoxic ester and ether anhydrovinblastine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of Substituted Ethyl Phenylpropanoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic utility of substituted ethyl phenylpropanoates, focusing on their application in the synthesis of biologically relevant heterocyclic compounds. We present a comparison with alternative starting materials, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Introduction to Substituted Ethyl Phenylpropanoates
Substituted ethyl phenylpropanoates are versatile building blocks in organic synthesis. Their structure, featuring an ester group and an aromatic ring, allows for a variety of chemical transformations, making them valuable precursors for the synthesis of complex molecules, including pharmaceuticals. This guide will focus on their application in the synthesis of two key classes of heterocyclic compounds: furans and pyrroles, both of which are prevalent scaffolds in medicinal chemistry.
Comparative Synthesis of Polysubstituted Furans
Polysubstituted furans are important structural motifs found in many biologically active compounds with a wide range of activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties[1][2].
Synthesis from Substituted Ethyl Phenylpropanoates
A notable method for the synthesis of tetrasubstituted furans involves the Ru(II)-catalyzed oxidative annulation of ethyl 3-oxo-3-phenylpropanoates with internal alkynes. This method offers a broad substrate scope and provides good to excellent yields[3].
Alternative Synthesis: Paal-Knorr Furan Synthesis
A classic alternative for furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. While effective, this method's scope can be limited by the availability of the starting diketones.
Performance Comparison
| Starting Material | Reaction Type | Catalyst/Reagent | Typical Yields | Scope |
| Substituted Ethyl 3-Oxo-3-phenylpropanoates | Oxidative Annulation | Ru(II)-catalyst, Copper oxidant | Good to Excellent | Broad substrate scope with various alkynes |
| 1,4-Dicarbonyl Compounds (e.g., Pentane-2,4-dione) | Paal-Knorr Furan Synthesis | Acid catalyst (e.g., H₂SO₄) | Variable | Dependent on the availability of the 1,4-dicarbonyl precursor |
Comparative Synthesis of Substituted Pyrroles
The pyrrole ring is a fundamental component of many natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral effects[4].
Synthesis from Substituted Ethyl Phenylpropanoates
Substituted ethyl phenylpropanoates can be utilized as precursors for the synthesis of polysubstituted pyrroles through multi-step reaction sequences.
Alternative Synthesis: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr pyrrole synthesis is a widely used method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia[3][5][6][7][8][9]. This method is known for its simplicity and efficiency. A study on the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole from 2,5-hexanedione and aniline reported yields of up to 95%[10][11].
Performance Comparison
| Starting Material | Reaction Type | Catalyst/Reagent | Typical Yields | Scope |
| Substituted Ethyl Phenylpropanoate Derivatives | Multi-step Synthesis | Various | Moderate to Good | Versatile, allows for diverse substitution patterns |
| 1,4-Dicarbonyl Compounds (e.g., 2,5-Hexanedione) | Paal-Knorr Pyrrole Synthesis | Acid or base catalyst | Good to Excellent (up to 95%) | Broad amine scope, but dependent on the 1,4-dicarbonyl precursor |
Experimental Protocols
Ru(II)-Catalyzed Synthesis of Tetrasubstituted Furans from Ethyl 3-Oxo-3-phenylpropanoates
Materials:
-
Substituted ethyl 3-oxo-3-phenylpropanoate (1.0 equiv)
-
Internal alkyne (1.2 equiv)
-
[Ru(p-cymene)Cl₂]₂ (5 mol%)
-
Cu(OAc)₂·H₂O (2.0 equiv)
-
AgSbF₆ (20 mol%)
-
DCE (1,2-dichloroethane) as solvent
Procedure:
-
To an oven-dried reaction tube, add the substituted ethyl 3-oxo-3-phenylpropanoate, internal alkyne, [Ru(p-cymene)Cl₂]₂, Cu(OAc)₂·H₂O, and AgSbF₆.
-
Add DCE under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) for the specified time (e.g., 12 h).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite and wash with an appropriate solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrasubstituted furan.
Paal-Knorr Synthesis of N-Substituted Pyrroles from 1,4-Dicarbonyl Compounds
Materials:
-
1,4-Dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 equiv)
-
Primary amine (e.g., aniline) (1.0-1.2 equiv)
-
Acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) or no catalyst
-
Solvent (e.g., ethanol, water, or solvent-free)
Procedure:
-
In a round-bottom flask, combine the 1,4-dicarbonyl compound and the primary amine.
-
Add the solvent and the catalyst (if required).
-
Heat the reaction mixture to reflux or the desired temperature for the specified time (e.g., 1-4 hours).
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure N-substituted pyrrole.
Relevance in Drug Development and Signaling Pathways
The furan and pyrrole scaffolds synthesized from substituted ethyl phenylpropanoates and their alternatives are key components of many therapeutic agents. Their biological activity often stems from their ability to interact with specific biological targets, such as enzymes and receptors, thereby modulating cellular signaling pathways.
Furan Derivatives in Cancer Therapy
Furan-containing compounds have been shown to exhibit anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, which is crucial for cell division[2].
Pyrrole Derivatives as Kinase Inhibitors
Many pyrrole-based compounds act as kinase inhibitors, which are a major class of anticancer drugs. They function by blocking the activity of kinases, enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Two important kinase signaling pathways often targeted in cancer therapy are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
The EGFR signaling pathway is crucial for normal cell growth and is often hyperactivated in various cancers. Inhibition of this pathway can halt tumor progression.
Caption: EGFR Signaling Pathway and Inhibition.
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibiting this pathway can starve tumors of their blood supply.
Caption: VEGFR Signaling Pathway and Inhibition.
Conclusion
Substituted ethyl phenylpropanoates are valuable and versatile precursors in organic synthesis, particularly for the construction of biologically active furan and pyrrole heterocycles. While classic methods like the Paal-Knorr synthesis offer efficient routes from alternative 1,4-dicarbonyl compounds, the use of substituted ethyl phenylpropanoates provides a complementary approach with a broad substrate scope. The choice of starting material will ultimately depend on the desired substitution pattern of the target molecule, the availability of precursors, and the specific reaction conditions required. The furan and pyrrole derivatives synthesized from these precursors have significant potential in drug discovery, particularly as anticancer agents that target key signaling pathways.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. scribd.com [scribd.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ethyl 3-[4-(chloromethyl)phenyl]propanoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 3-[4-(chloromethyl)phenyl]propanoate, a halogenated organic compound. Adherence to these guidelines is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste, with specific protocols for halogenated organic compounds.
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[1]
-
Crucially, do not mix this compound waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.
-
Avoid mixing with other incompatible waste streams such as strong acids, bases, or oxidizers.
2. Waste Collection:
-
Use a dedicated, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE).
-
The container must be securely capped at all times, except when adding waste.
-
The waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory.
3. Labeling:
-
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
-
Maintain a log of the accumulated waste, noting the quantities added.
4. Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Disposal Request:
-
Once the waste container is nearly full, or if it has been in storage for a prolonged period, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound with CAS No. 107859-99-4 was not available, the following table summarizes typical physical and chemical properties for similar compounds that are relevant for disposal considerations.
| Property | Value | Significance for Disposal |
| Physical State | Liquid | Will be collected in a liquid waste container. |
| Solubility | Insoluble in water | Do not dispose of down the drain. |
| Chemical Class | Halogenated Organic Compound | Requires segregation and disposal as halogenated waste, often via incineration.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | Must not be mixed with these materials in the waste container to avoid violent reactions. |
Experimental Protocols
The disposal procedures outlined above are based on established best practices for the management of hazardous laboratory chemicals. These protocols are derived from guidelines provided by regulatory bodies and academic safety institutions.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl 3-[4-(chloromethyl)phenyl]propanoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This document provides detailed procedural guidance for the safe use of Ethyl 3-[4-(chloromethyl)phenyl]propanoate (CAS No. 107859-99-4), a compound utilized in various research and development applications.[1] Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent contact with skin, eyes, and clothing.[2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a risk of splashing.[4] | |
| Hand Protection | Protective Gloves | Nitrile gloves are recommended for incidental contact.[4][5] For prolonged handling, consider heavier-duty gloves. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against splashes.[5] |
| Protective Suit | Recommended for large-scale operations or in case of a significant spill.[2] | |
| Respiratory Protection | Gas Mask / Respirator | Required if working outside of a fume hood or if vapor/mist generation is likely.[2] Use a NIOSH-approved respirator.[6] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[7]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the chemical, ensure all required PPE is in good condition and worn correctly.
-
Inspect gloves for any signs of degradation or punctures before use.[8]
3. Handling the Chemical:
-
Avoid direct contact with the substance.[2]
-
Prevent the generation of vapor or mist.[2]
-
Use equipment and glassware that are clean and dry to prevent unwanted reactions.
-
Keep containers tightly closed when not in use.[2]
4. Storage:
-
Store the compound in a cool, shaded, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Ensure the storage container is clearly labeled.
5. Emergency Procedures:
-
Spill: In case of a spill, evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For large spills, contact your institution's environmental health and safety department. Prevent the spill from entering drains.[2]
-
Fire: Use dry powder, foam, water spray, or carbon dioxide to extinguish a fire.[2] Firefighters should wear full protective gear and a self-contained breathing apparatus.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all waste, including contaminated PPE (gloves, etc.), absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.
2. Disposal Procedure:
-
Dispose of the hazardous waste through a licensed waste disposal company.[2]
-
Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.[2]
-
Ensure the waste container is securely sealed before collection.
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If they feel unwell, seek medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin with plenty of water. If irritation occurs, get medical advice.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek medical attention immediately.[2] |
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety and disposal steps.
References
- 1. This compound | 107859-99-4 | Benchchem [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 7. bu.edu [bu.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
